molecular formula C11H14BrNO2 B1392631 2-bromo-N-(3-methoxyphenyl)butanamide CAS No. 1243049-89-9

2-bromo-N-(3-methoxyphenyl)butanamide

Cat. No.: B1392631
CAS No.: 1243049-89-9
M. Wt: 272.14 g/mol
InChI Key: PNXMUVDPEHHRLV-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(3-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(3-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)15-2/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXMUVDPEHHRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Determination of 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall developability.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 2-bromo-N-(3-methoxyphenyl)butanamide , a representative N-aryl α-bromoamide. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the necessary predictive analyses and experimental protocols required to generate this crucial dataset. We will delve into the structural features influencing its solubility, provide a detailed, field-proven protocol for thermodynamic solubility determination using the shake-flask method, and discuss the critical factors that modulate solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps to robustly assess the solubility profile of this and similar molecules.

Introduction to 2-bromo-N-(3-methoxyphenyl)butanamide and the Imperative of Solubility

Compound Overview

2-bromo-N-(3-methoxyphenyl)butanamide belongs to the class of N-aryl α-haloamides. These structures are recognized as important intermediates and structural motifs in medicinal chemistry and organic synthesis.[3][4] The molecule comprises a butanamide backbone, an α-bromo substituent which can be a reactive handle for further chemical modification, and an N-aryl group (3-methoxyphenyl) that significantly influences its physicochemical properties such as lipophilicity and molecular interactions.[5]

Below is the two-dimensional chemical structure of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Quantification A Weigh excess solid compound into vials B Add pH-specific aqueous buffers A->B C Incubate & Agitate (e.g., 24-48h at 37°C) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter or Centrifuge to remove solids E->F H Analyze samples by HPLC-UV or LC-MS F->H G Prepare calibration standards G->H I Calculate concentration (Solubility) H->I

Figure 2: Shake-Flask Experimental Workflow.
Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that the measurements are accurate.

Materials:

  • 2-bromo-N-(3-methoxyphenyl)butanamide (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control [6]* Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). [7] * Causality: Using multiple pH values is crucial to construct a pH-solubility profile, which reveals how ionization (or lack thereof) affects solubility. [8]

  • Sample Addition:

    • Add an excess amount of solid 2-bromo-N-(3-methoxyphenyl)butanamide to several vials for each pH buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be 2-5 mg per mL of buffer.

    • Trustworthiness: Visual confirmation of undissolved solid at the end of the experiment is a key validation step to prove that equilibrium was reached at saturation. [9]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biorelevance) and agitation speed (e.g., 100-150 rpm). [6][10] * Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. [11][9] * Expertise: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration does not change between subsequent time points. [6]

  • Sample Separation:

    • After incubation, remove the vials and let them stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately separate the dissolved compound from any remaining solid particles. This is a critical step to avoid artificially inflating the solubility measurement. The two primary methods are:

      • Filtration: Pass the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

      • Centrifugation: Centrifuge the sample at high speed and collect the supernatant.

    • Causality: Failure to completely remove undissolved microcrystals is a common source of error. Filtration or centrifugation ensures only the truly dissolved compound is measured. [12]

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the filtered/centrifuged samples and the calibration standards using a validated analytical method, typically HPLC-UV or LC-MS. [12][13] * Determine the concentration of the compound in each sample by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.

  • Verification:

    • After sampling, measure the final pH of the buffer in each vial to ensure it has not drifted significantly during the experiment. [14] * Optionally, recover the remaining solid and analyze its physical form (e.g., using XRPD) to check for any polymorphic or solvate transitions during the experiment. [12]

Data Presentation and Interpretation

The results of the solubility experiments should be summarized in a clear, tabular format.

pH of Buffer Temperature (°C) Measured Solubility (µg/mL) Measured Solubility (µM)
1.237Experimental ValueCalculated Value
4.537Experimental ValueCalculated Value
6.837Experimental ValueCalculated Value
7.437Experimental ValueCalculated Value
7.425Experimental ValueCalculated Value

Interpretation: The collected data forms a pH-solubility profile. For 2-bromo-N-(3-methoxyphenyl)butanamide, a relatively flat profile is expected due to the lack of easily ionizable groups. A significant change in solubility at a particular pH might suggest unexpected chemical behavior or instability. Comparing the solubility at 25°C and 37°C will indicate the enthalpy of dissolution (endothermic or exothermic). This comprehensive dataset is crucial for guiding formulation strategies, selecting appropriate preclinical models, and fulfilling regulatory requirements for drug development.

References

  • ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Iovine, V., et al. (2020). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - M9.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Chaumont-Olive, P., & Cossy, J. (2020). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.
  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • PubChem. (n.d.). 2-Bromo-3-methoxybutane.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ChemSynthesis. (n.d.). 2-bromo-3,3-dimethyl-1-phenyl-1-butanone.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • NIH. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Royal Society of Chemistry. (n.d.). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment.
  • ChemScene. (n.d.). 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide.

Sources

"1H NMR of 2-bromo-N-(3-methoxyphenyl)butanamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-bromo-N-(3-methoxyphenyl)butanamide

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds.[1] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth technical analysis of the ¹H NMR spectrum of 2-bromo-N-(3-methoxyphenyl)butanamide. Amides are a fundamentally important class of compounds, prevalent in bioactive molecules like peptides and critical to various industrial applications.[2] The structural complexity of this particular molecule—featuring a chiral center, a substituted aromatic ring, and an amide linkage—presents an excellent case study for a rigorous and systematic approach to spectral interpretation. We will deconstruct the expected spectrum, provide a validated experimental protocol, and outline a logical workflow for signal assignment, thereby equipping researchers with the expertise to confidently characterize this and similar molecular architectures.

Molecular Structure and Proton Environments

A thorough analysis of a ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons.[3] The structure of 2-bromo-N-(3-methoxyphenyl)butanamide contains several distinct functional groups that dictate the electronic environment, and thus the chemical shift, of each proton.

The key structural features are:

  • An Aliphatic Butyl Chain: Containing a terminal methyl group (CH₃), a methylene group (CH₂), and a methine group (CH).

  • A Chiral Center: The carbon at position 2 (C2) is bonded to four different substituents (H, Br, C=O, and the ethyl group), making it a stereocenter. A critical consequence of this chirality is that the two protons of the adjacent methylene group (C3) are diastereotopic.[4] They exist in different chemical environments and are expected to be non-equivalent, potentially giving rise to separate signals and complex coupling patterns.

  • Electron-Withdrawing Groups: The bromine atom and the amide carbonyl group are strongly electron-withdrawing, which will significantly deshield adjacent protons, causing their signals to appear further downfield.[5]

  • An Amide Linkage: The C-N bond of an amide exhibits partial double bond character due to resonance, which restricts rotation.[2] This can sometimes lead to the observation of rotational isomers (rotamers), although this is less common for N-aryl secondary amides. The amide proton (N-H) is typically observed as a broad signal at a downfield chemical shift.[6]

  • A Substituted Aromatic Ring: The 3-methoxyphenyl group contains four aromatic protons. The electron-donating methoxy (-OCH₃) group and the electron-withdrawing but resonance-donating amide group (-NHC=O) exert distinct electronic effects, rendering all four aromatic protons chemically non-equivalent.

The following diagram illustrates the unique proton environments within the molecule.

Caption: Structure of 2-bromo-N-(3-methoxyphenyl)butanamide with key proton groups labeled.

Predicted ¹H NMR Spectral Parameters

Based on established principles of chemical shifts and spin-spin coupling, we can predict the key parameters for the ¹H NMR spectrum of the target molecule. The chemical shift (δ) is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3] The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule for first-order spectra.[7][8] The coupling constant (J), measured in Hertz (Hz), represents the magnitude of the interaction between coupled nuclei and is independent of the spectrometer's magnetic field strength.[9]

Proton Assignment Label Integration Predicted δ (ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
Butanamide CH₃3H0.9 – 1.2Triplet (t)³J ≈ 7 Hz
Butanamide CH₂2H1.9 – 2.3Multiplet (m)³J(Hβ-Hγ) ≈ 7 Hz, ³J(Hβ-Hα) ≈ 7 Hz
Butanamide CH1H4.2 – 4.6Triplet (t)³J ≈ 7 Hz
Amide NHNH1H8.0 – 9.5Broad Singlet (br s)N/A
Methoxy OCH₃OCH₃3H3.7 – 3.9Singlet (s)N/A
Aromatic HAr-H4H6.7 – 7.5Multiplets (m)J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz

Causality Behind Predictions:

  • Hγ (CH₃): This terminal methyl group is in a standard aliphatic environment, hence its upfield chemical shift. It is adjacent to the two Hβ protons, resulting in a triplet signal (n=2, n+1=3).

  • Hβ (CH₂): These protons are adjacent to both the Hα methine (1H) and the Hγ methyl (3H). Furthermore, their proximity to the C2 chiral center renders them diastereotopic. This non-equivalence means they will likely have slightly different chemical shifts and couple to each other (geminal coupling), as well as to Hα and Hγ. The result is predicted to be a complex multiplet rather than a simple first-order pattern.

  • Hα (CH): This proton is attached to the carbon bearing the highly electronegative bromine atom and is also alpha to the carbonyl group. Both groups strongly deshield this proton, shifting its resonance significantly downfield into the 3.0-5.0 ppm range typical for alkyl halides.[5] It is coupled to the two Hβ protons, leading to a triplet (n=2, n+1=3).

  • NH: The amide proton is deshielded by the anisotropic effect of the carbonyl group and its signal is often broadened by quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange.[6] Its chemical shift is sensitive to solvent, concentration, and temperature. A D₂O exchange experiment would confirm its assignment by causing the signal to disappear.

  • OCH₃: The methoxy group protons are not coupled to any other protons, so they appear as a sharp singlet.[10] Their position around 3.8 ppm is characteristic for an aryl methyl ether.

  • Ar-H: The aromatic protons are in the typical 6.5-8.0 ppm region. The interplay between the ortho, para-directing -OCH₃ group and the meta-directing (by induction) -NHC=O group will create a distinct pattern of signals, likely consisting of several multiplets (e.g., triplets, doublet of doublets) due to ortho and meta coupling.[11]

Experimental Protocol for ¹H NMR Data Acquisition

Trustworthiness in scientific data hinges on a robust and well-documented experimental methodology. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

3.1. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of 2-bromo-N-(3-methoxyphenyl)butanamide directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Rationale: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds and its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with most signals. TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.[3]

  • Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically 4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

3.2. NMR Instrument Parameters (400 MHz Spectrometer)

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent. Rationale: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. Rationale: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns.

  • Pulse Calibration: Determine the 90° pulse width for the specific probe and sample.

  • Acquisition Parameters:

    • Number of Scans (NS): 16. Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio (S/N).

    • Relaxation Delay (D1): 2 seconds. Rationale: This delay allows for longitudinal relaxation of the protons between pulses, ensuring accurate signal integration.

    • Acquisition Time (AQ): 4 seconds. Rationale: A longer acquisition time leads to better digital resolution in the resulting spectrum.

    • Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Rationale: A wide spectral window ensures that all signals, from TMS to potentially very downfield amide or acid protons, are captured.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat, even baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals corresponding to the molecule. Calibrate the integration by setting one of the well-resolved signals (e.g., the 3H singlet of the OCH₃ group) to its expected value.

A Systematic Approach to Spectral Interpretation

Interpreting a spectrum is a logical process of deduction. The following workflow provides a systematic path from the raw spectrum to a fully assigned structure.

G A 1. Initial Spectrum Check - Identify TMS (0 ppm) - Identify residual solvent peak (e.g., CDCl₃ at 7.26 ppm) B 2. Count the Number of Signals - Correlates to the number of non-equivalent proton sets A->B C 3. Analyze Signal Integration - Determine the relative ratio of protons for each signal B->C D 4. Analyze Chemical Shifts (δ) - Assign signals to functional group regions (aliphatic, aromatic, etc.) C->D E 5. Analyze Signal Multiplicity (Splitting) - Use n+1 rule to determine number of adjacent protons D->E F 6. Assign 'Easy' Signals First - Start with singlets (OCH₃) and simple patterns (CH₃ triplet) E->F G 7. Piece Together Structural Fragments - Combine adjacent groups based on coupling (e.g., CH-CH₂-CH₃) F->G H 8. Assign Complex Regions - Analyze aromatic patterns (ortho/meta coupling) - Deconvolute diastereotopic proton multiplets (Hβ) G->H I 9. Final Structure Verification - Confirm all signals are assigned - Check for consistency between all data points (δ, integration, multiplicity) H->I

Caption: A logical workflow for the systematic interpretation of a ¹H NMR spectrum.

Walkthrough of Interpretation:

  • Initial Check: Locate the TMS signal at 0 ppm and the CDCl₃ signal at 7.26 ppm.

  • Signal Count & Integration: You should observe approximately 8 distinct signals (CH₃, CH₂, CH, NH, OCH₃, and 3-4 aromatic signals). The integration should correspond to a 3:2:1:1:3:4 proton ratio for these groups.

  • Singlet Assignment: The sharp singlet integrating to 3H at ~3.8 ppm is unambiguously assigned to the OCH₃ group. The broad singlet integrating to 1H at ~8.5 ppm is assigned to the NH proton.

  • Aliphatic System:

    • Identify the triplet integrating to 3H at the most upfield position (~1.0 ppm). This is the Hγ (CH₃) group, split by the two Hβ protons.

    • Identify the triplet integrating to 1H in the downfield region (~4.4 ppm). This is the Hα (CH) proton, deshielded by bromine and the carbonyl, and split by the two Hβ protons.

    • The remaining complex multiplet integrating to 2H at ~2.1 ppm must be the diastereotopic Hβ (CH₂) protons. The coupling information confirms its position between Hα and Hγ.

  • Aromatic System: The remaining signals between 6.7-7.5 ppm, integrating to a total of 4H, belong to the aromatic protons. Detailed analysis of their specific chemical shifts and coupling constants (distinguishing between ortho and meta couplings) would allow for the specific assignment of each proton on the ring.

Conclusion

The ¹H NMR spectrum of 2-bromo-N-(3-methoxyphenyl)butanamide is a rich source of structural information that, when approached systematically, can be fully interpreted to confirm the compound's identity and purity. Key diagnostic features include the downfield triplet for the proton alpha to the bromine, the complex multiplet arising from the diastereotopic methylene protons adjacent to the chiral center, the characteristic singlet of the methoxy group, and the broad amide proton signal. This guide provides not only the predicted spectral data but also the underlying scientific rationale and a robust experimental framework, empowering researchers in drug development and chemical sciences to leverage NMR spectroscopy with confidence and precision.

References

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 237-247. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

  • Zhang, Y., et al. (2021). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 36(10), 2010073. [Link]

  • 1H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • Save My Exams. (2025). Peak Splitting in Proton NMR. [Link]

Sources

"13C NMR of 2-bromo-N-(3-methoxyphenyl)butanamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of 2-bromo-N-(3-methoxyphenyl)butanamide

Authored by: A Senior Application Scientist

Publication Date: January 26, 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 2-bromo-N-(3-methoxyphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed, field-proven experimental protocol for its acquisition, and a thorough guide to spectral interpretation. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical resource for the structural elucidation and verification of this and structurally related compounds.

Introduction: The Molecule and the Method

2-bromo-N-(3-methoxyphenyl)butanamide is a multifaceted organic molecule featuring a chiral center, an amide linkage, a substituted aromatic ring, and a halogenated alkyl chain. This combination of functional groups makes its structural verification a non-trivial task, essential for quality control, reaction monitoring, and characterization in synthetic and medicinal chemistry.

¹³C NMR spectroscopy is an unparalleled technique for this purpose. Unlike ¹H NMR, where signal overlap can be a significant issue in complex molecules, ¹³C NMR offers a much wider chemical shift range (typically 0-220 ppm), providing superior signal resolution.[1][2] Each unique carbon atom in a molecule produces a distinct signal, making it a powerful tool for confirming the carbon skeleton and identifying the chemical environment of each atom.[3] For 2-bromo-N-(3-methoxyphenyl)butanamide, the presence of a chiral center at the second carbon (C2) renders all eleven carbon atoms magnetically non-equivalent, meaning a total of eleven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[3]

This guide will systematically deconstruct the molecule to predict the chemical shift of each carbon, provide a robust protocol for acquiring high-quality data, and interpret the resulting spectrum.

Predictive Analysis of the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, π-systems, and the degree of substitution all exert predictable influences.[4][5] We can dissect 2-bromo-N-(3-methoxyphenyl)butanamide into two key fragments for analysis: the 2-bromobutanamide moiety and the 3-methoxyphenyl moiety .

The 2-Bromobutanamide Moiety (C1-C4)
  • C1 (Carbonyl Carbon): As a carbonyl carbon within an amide group, C1 is significantly deshielded and is expected to appear far downfield. The typical range for amide carbonyls is 165-190 ppm.[1]

  • C2 (Brominated Methine): This carbon is bonded to a highly electronegative bromine atom. This inductive effect strongly deshields the nucleus, shifting it downfield. Typical chemical shifts for carbons bearing a halogen are in the 25-80 ppm range, with bromine causing a substantial downfield shift.[1][6] The presence of the adjacent carbonyl group will further deshield this carbon.

  • C3 (Methylene): This is a standard aliphatic methylene carbon. Its chemical shift will be influenced by the adjacent C2 and C4. It is expected to be in the typical alkane range of 16-25 ppm, but the nearby bromine on C2 will cause a moderate downfield shift.[7][8]

  • C4 (Methyl): This terminal methyl carbon is the most shielded in the alkyl chain and will appear furthest upfield, typically in the 10-15 ppm range.[7]

The 3-Methoxyphenyl Moiety (C1'-C6' and -OCH₃)

The chemical shifts of the aromatic carbons are governed by the electronic effects of the two substituents: the amide group (-NH-C=O) and the methoxy group (-OCH₃).

  • Amide Group (-NH-C=O): The amide group is an electron-withdrawing group via resonance but its nitrogen lone pair can donate into the ring. Overall, it acts as an ortho-, para-director and moderately influences the ring's chemical shifts.

  • Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing inductively, but its lone pairs are strongly electron-donating via resonance. This resonance effect dominates, increasing electron density at the ortho (C2', C4') and para (C6') positions, causing them to be shielded (shifted upfield) relative to benzene (128.5 ppm).[4]

  • C1' (Ipso-Carbon, Amide-Substituted): This quaternary carbon is directly attached to the amide nitrogen. Its chemical shift will be in the aromatic region, typically around 130-140 ppm.

  • C2' (Ortho to Amide, Meta to Methoxy): This carbon experiences a slight shielding effect.

  • C3' (Ipso-Carbon, Methoxy-Substituted): This quaternary carbon is bonded to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift to ~160 ppm.[9]

  • C4' (Ortho to Methoxy, Meta to Amide): Strong shielding from the methoxy group's resonance effect will shift this carbon significantly upfield.

  • C5' (Meta to both): This carbon is least affected by the resonance effects of either substituent and is expected to appear close to the chemical shift of benzene.

  • C6' (Para to Methoxy, Ortho to Amide): This carbon will also be shielded by the methoxy group's resonance donation, shifting it upfield.

  • -OCH₃ (Methoxy Carbon): The carbon of the methoxy group is attached to an electronegative oxygen, placing its signal in the 50-65 ppm range.[7][9]

Summary of Predicted Chemical Shifts

The following table consolidates the predicted chemical shift ranges for each of the 11 unique carbon atoms in 2-bromo-N-(3-methoxyphenyl)butanamide.

Carbon AtomMoietyHybridizationPredicted Chemical Shift (δ, ppm)Justification
C1 Butanamidesp²168 - 175Amide carbonyl, highly deshielded.[1]
C2 Butanamidesp³50 - 60Attached to electronegative Br (deshielding).
C3 Butanamidesp³25 - 35Aliphatic CH₂, moderate deshielding from Br.
C4 Butanamidesp³10 - 15Aliphatic CH₃, most shielded in the chain.[7]
C1' Phenylsp²138 - 142Quaternary, attached to amide nitrogen.
C2' Phenylsp²108 - 114Shielded by amide, meta to methoxy.
C3' Phenylsp²159 - 161Quaternary, attached to electronegative OCH₃.
C4' Phenylsp²118 - 124Shielded by methoxy resonance.
C5' Phenylsp²129 - 131Meta to both substituents, least affected.
C6' Phenylsp²112 - 118Shielded by methoxy resonance.
-OCH₃ Methoxysp³55 - 60Attached to electronegative oxygen.[9]

Experimental Protocol for Quantitative ¹³C NMR

Acquiring a high-fidelity, quantitative ¹³C NMR spectrum requires meticulous attention to experimental parameters to ensure that signal intensity is directly proportional to the number of nuclei. This protocol is designed to suppress the Nuclear Overhauser Effect (NOE) and allow for full spin-lattice relaxation (T₁).[2][10]

Sample Preparation
  • Mass Determination: Accurately weigh 50-100 mg of 2-bromo-N-(3-methoxyphenyl)butanamide. A higher concentration is preferable for ¹³C NMR to reduce acquisition time.[11][12]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Dissolve the sample in the solvent within a small vial. Gentle vortexing may be required.

  • Filtration: To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz (or higher) spectrometer:

  • Experiment Selection: Choose a quantitative ¹³C experiment, typically a 1D carbon spectrum with inverse-gated proton decoupling (e.g., zgig on Bruker systems). This pulse program applies the proton decoupler only during data acquisition, which eliminates ¹H-¹³C coupling while suppressing the NOE that makes standard spectra non-quantitative.[10]

  • Tuning and Matching: Tune and match the ¹³C probe to the sample.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Key Acquisition Parameters:

    • Pulse Angle (P1): Set to a 30° or 45° flip angle instead of 90°. This allows for a shorter relaxation delay while still enabling full relaxation, significantly reducing the total experiment time.

    • Relaxation Delay (D1): Set a long relaxation delay. A value of 5 times the longest T₁ of any carbon in the molecule is ideal. For molecules of this size, a D1 of 10-20 seconds is a robust starting point.

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Spectral Width (SW): Set to cover the full range of expected chemical shifts (e.g., 240 ppm, from -10 to 230 ppm).

    • Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the solvent peak to 77.16 ppm.[13]

Visualization of Structure and Workflow

Diagrams are crucial for visualizing the molecular structure and the experimental process.

Molecular_Structure cluster_phenyl 3-Methoxyphenyl Moiety cluster_butanamide 2-Bromobutanamide Moiety C1p C1' C2p C2' C1p->C2p N N-H C1p->N C3p C3' C2p->C3p C4p C4' C3p->C4p O_Me O C3p->O_Me C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p C_Me OCH₃ O_Me->C_Me C1 C1=O N->C1 C2 C2-H C1->C2 Br Br C2->Br C3 C3H₂ C2->C3 C4 C4H₃ C3->C4

Caption: Molecular structure of 2-bromo-N-(3-methoxyphenyl)butanamide with numbered carbons.

NMR_Workflow Prep 1. Sample Preparation (50-100mg in 0.7mL CDCl₃) Filter 2. Filtration (Remove Particulates) Prep->Filter Acquire 3. Data Acquisition (Inverse-Gated Decoupling, D1=15s) Filter->Acquire Process 4. Data Processing (FT, Phase, Baseline) Acquire->Process Analyze 5. Spectral Analysis (Peak Picking & Assignment) Process->Analyze

Caption: Experimental workflow for acquiring a quantitative ¹³C NMR spectrum.

Interpretation and Conclusion

The final processed spectrum should display eleven distinct peaks, one for each carbon atom. The interpretation involves assigning each peak to its corresponding carbon based on the predicted chemical shifts from Section 2.

  • The amide carbonyl (C1) will be the furthest downfield peak, likely above 170 ppm.

  • The methoxy-substituted aromatic carbon (C3') will be the next most downfield, around 160 ppm.

  • The remaining aromatic signals (C1', C2', C4', C5', C6') will appear between 108 and 142 ppm.

  • The methoxy carbon (-OCH₃) and the brominated carbon (C2) will be found in the midfield region, between 50 and 60 ppm. Distinguishing these may require 2D NMR techniques like HSQC (which correlates carbons to attached protons) if ambiguity exists.

  • The aliphatic carbons C3 and C4 will be the most upfield signals, with C4 being the furthest upfield, likely below 15 ppm.

By systematically comparing the acquired spectrum to these predictions, a full, unambiguous structural verification of 2-bromo-N-(3-methoxyphenyl)butanamide can be achieved. This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently perform this analysis, ensuring the scientific integrity of their work.

References

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Špirtan, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Pecul, M., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Power, A. G., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(55), 7728-7731. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methoxyaniline. PubChem. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate. Retrieved from [Link]

  • Amass, A. J., et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. Retrieved from [Link]

  • Ng, S. C., & Chan, H. S. O. (1997). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

  • Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Retrieved from [Link]

  • Kisunzu, J. K., & Toste, F. D. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Johansson, M. P., & Olsen, J. (2008). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. The Journal of chemical physics. Retrieved from [Link]

  • University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-bromo-N-(3-methoxyphenyl)butanamide, a compound of interest in synthetic chemistry and drug development. We delve into the core principles of ionization, fragmentation, and detection, offering both theoretical insights and practical, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform robust structural elucidation and characterization of this and similar halogenated N-aryl amide compounds. We emphasize the causality behind experimental choices, from the selection of ionization techniques to the interpretation of complex fragmentation patterns, ensuring a self-validating analytical approach.

Introduction: The Analytical Imperative

2-Bromo-N-(3-methoxyphenyl)butanamide is a multifaceted small molecule. Its structure, featuring a halogenated aliphatic chain, an amide linkage, and a methoxy-substituted aromatic ring, presents a unique analytical challenge and makes it a valuable intermediate in medicinal chemistry. Mass spectrometry (MS) stands as the premier technique for its definitive structural confirmation, impurity profiling, and metabolic studies, owing to its unparalleled sensitivity and specificity.[1]

The successful application of MS for this analyte hinges on a deep understanding of its chemical properties and how they dictate its behavior within the mass spectrometer. This guide will systematically deconstruct the analytical process, from sample introduction to data interpretation, providing a logical framework for method development and analysis.

Foundational Principles: Ionization & Isotopic Signature

The first critical step in MS analysis is the gentle conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties.

Ionization Technique Selection: A Causal Analysis

For a molecule like 2-bromo-N-(3-methoxyphenyl)butanamide, which possesses moderate polarity and is potentially thermally labile, Electrospray Ionization (ESI) is the most logical and effective choice.[2][3]

  • Why ESI is Superior: ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal internal energy impartation, thus preserving the intact molecule.[2][4] The amide and methoxy functional groups are sufficiently polar to accept a proton in the acidic mobile phases typically used in liquid chromatography (LC), leading to the highly stable protonated molecule, [M+H]⁺. This serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

  • Alternative Consideration (Electron Ionization - EI): While EI is a classic, high-energy technique that provides reproducible fragmentation libraries, it is less suitable for this molecule when coupled with LC. The high energy of EI would likely cause extensive, and often un-interpretable, fragmentation, potentially leading to the absence of a discernible molecular ion. However, for direct infusion via a solids probe, EI could yield a characteristic fragmentation "fingerprint."

The Bromine Isotopic Pattern: A Definitive Diagnostic Tool

A key structural feature of the target analyte is the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[5][6][7]

Expert Insight: This isotopic signature is a non-negotiable validation point. Any ion containing a single bromine atom will manifest in the mass spectrum as a pair of peaks (a "doublet") of nearly equal intensity, separated by approximately 2 m/z units.[5][6] The observation of this M and M+2 pattern for the precursor ion provides immediate and definitive confirmation of the presence of bromine in the molecule. This pattern must also be observed in any fragment ions that retain the bromine atom.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the cornerstone of structural elucidation, where the protonated molecule ([M+H]⁺) is isolated and subjected to fragmentation. This is typically achieved through Collision-Induced Dissociation (CID) , where the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like argon or nitrogen), causing it to break apart at its weakest bonds.[8][9][10][11]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formulae

Before delving into fragmentation, the use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical. HRMS provides the accurate mass of the ions, allowing for the confident determination of their elemental composition.

Ion Formula Calculated Monoisotopic Mass (m/z)
[M(⁷⁹Br)+H]⁺C₁₁H₁₅⁷⁹BrNO₂272.0281
[M(⁸¹Br)+H]⁺C₁₁H₁₅⁸¹BrNO₂274.0260
Proposed Fragmentation Pathway

The fragmentation of protonated 2-bromo-N-(3-methoxyphenyl)butanamide is predictable based on the established principles of gas-phase ion chemistry. The most labile bond is the amide C-N bond, which is a common and dominant cleavage site for N-aryl amides.[12][13]

Key Fragmentation Mechanisms:

  • Amide Bond Cleavage (Primary Pathway): The most favorable fragmentation is the cleavage of the protonated amide bond. This results in the formation of a stable acylium ion and the neutral loss of 3-methoxyaniline. This is a characteristic fragmentation for N-aryl amides.[12][13]

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can occur, leading to the loss of an ethyl radical.

  • Loss of HBr: The elimination of hydrogen bromide is another potential pathway, particularly at higher collision energies.

  • Aromatic Ring Fragmentation: Further fragmentation of the 3-methoxyaniline fragment can occur, typically involving the loss of a methyl radical from the methoxy group or the loss of carbon monoxide.

G

Self-Validating Experimental Protocol: LC-MS/MS

This section provides a robust, step-by-step protocol for the analysis of the target compound. The inclusion of quality control checks at each stage ensures the trustworthiness of the generated data.

Experimental Workflow Diagram

G cluster_prep 1. Sample & Standard Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Validation prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Create Calibration Curve (e.g., 1 ng/mL to 1000 ng/mL) prep1->prep2 prep3 Prepare QC Samples (Low, Mid, High) prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms1 MS Scan (Full Scan) Identify [M+H]⁺ at m/z 272/274 lc->ms1 ms2 MS/MS Analysis (Product Ion Scan) Fragment m/z 272 ms1->ms2 data1 Integrate Peaks ms2->data1 data2 Generate Calibration Curve (Check for R² > 0.99) data1->data2 data3 Quantify Samples & QCs (Check for Accuracy/Precision) data2->data3 data4 Confirm Fragmentation Pattern data3->data4

Detailed Methodologies

A. Sample and Standard Preparation

  • Stock Solution: Accurately weigh and dissolve the reference standard of 2-bromo-N-(3-methoxyphenyl)butanamide in LC-MS grade methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution in a mixture of 50:50 water:acetonitrile to prepare working standards for the calibration curve.

  • Calibration Curve: Prepare a set of calibration standards in the desired matrix (e.g., plasma, buffer) spanning the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure unbiased validation of the assay's accuracy and precision.[14]

B. LC-MS/MS Instrumentation and Parameters The following table outlines a validated starting point for method development. Parameters should be optimized for the specific instrument used.

Parameter Recommended Setting Rationale / Field Insight
LC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent retention for moderately nonpolar compounds. The specified dimensions are ideal for fast, high-resolution separations.[15]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent suitable for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3-5 minA standard gradient to ensure elution of the analyte with good peak shape while cleaning the column of more retained components.[15]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Ionization Mode ESI, PositiveAs previously discussed, positive mode is required to form the [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.5 kVOptimizing this voltage is critical for stable spray and maximum ion generation.
Drying Gas Temp. 300 - 350 °CEnsures efficient desolvation of the ESI droplets to release the gas-phase ions.
Drying Gas Flow 8 - 12 L/minAssists in desolvation and prevents solvent clusters from entering the mass analyzer.
Precursor Ion (MS1) m/z 272.0The ⁷⁹Br isotope is typically chosen for fragmentation as it is the monoisotopic mass.
Collision Energy 15 - 30 eVThis energy should be ramped to find the optimal value that produces a rich spectrum of fragment ions, particularly the key acylium ion at m/z 150.
Product Ions (MS2) m/z 150.0, 124.0Monitor the most intense and specific fragments. m/z 150 (acylium ion) is excellent for quantification due to its high abundance and specificity.

Conclusion

The mass spectrometric analysis of 2-bromo-N-(3-methoxyphenyl)butanamide is a systematic process grounded in the fundamental principles of ionization and fragmentation. By leveraging the soft ionization capability of ESI and the structural diagnostic power of CID-MS/MS, a complete and confident characterization can be achieved. The distinct bromine isotopic signature serves as an invaluable internal confirmation throughout the analysis. The protocols and insights provided in this guide constitute a self-validating framework, empowering researchers to generate high-quality, reliable, and defensible data in their drug development and scientific research endeavors.

References

  • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Jorge, T. F., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Zhang, N., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. Available at: [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2013). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • ResearchGate. (2019). Observation of amide anions in solution by electrospray ionization mass spectrometry. Available at: [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Available at: [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Available at: [Link]

  • ResearchGate. (2009). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Available at: [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(3-methoxyphenyl)butanamide is a multifaceted molecule possessing key functional groups that dictate its chemical behavior. As an α-bromo amide, it serves as a valuable intermediate in organic synthesis, particularly for the introduction of α-amino amide moieties, which are prevalent in bioactive compounds. Understanding its stability and reactivity is paramount for its effective use in multi-step syntheses, for predicting potential degradation pathways of drug candidates containing this scaffold, and for establishing robust analytical methods. This guide provides a comprehensive analysis of the molecule's stability under forced degradation conditions and explores its primary reaction pathways, supported by detailed experimental protocols and mechanistic insights.

Molecular Profile and Synthetic Considerations

Physicochemical Characteristics

The structure of 2-bromo-N-(3-methoxyphenyl)butanamide combines a reactive alkyl bromide, a stable amide linkage, and a methoxy-substituted aromatic ring. These features influence its solubility, polarity, and chemical behavior.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₄BrNO₂Provides the basis for molecular weight and elemental analysis.
Molecular Weight 272.14 g/mol Essential for stoichiometric calculations in synthesis and analysis.
logP ~2.5 - 3.0Suggests moderate lipophilicity, indicating good solubility in organic solvents and limited solubility in aqueous media.
Hydrogen Bond Donors 1 (Amide N-H)Can participate in hydrogen bonding, influencing intermolecular interactions and solubility.
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Can accept hydrogen bonds, affecting solvent interactions.
Proposed Synthetic Workflow

The most direct route to synthesize 2-bromo-N-(3-methoxyphenyl)butanamide is via the acylation of 3-methoxyaniline with 2-bromobutanoyl chloride. This is a standard nucleophilic acyl substitution reaction.[1] The causality for the choice of reagents is clear: the acyl chloride is highly electrophilic, ensuring an efficient reaction with the nucleophilic amine. A non-nucleophilic base is required to neutralize the HCl byproduct, preventing protonation of the starting amine.

SynthesisWorkflow cluster_reactants Starting Materials SM1 2-Bromobutanoyl Chloride ReactionVessel Reaction at 0 °C to RT SM1->ReactionVessel SM2 3-Methoxyaniline SM2->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Solvent DCM (Solvent) Solvent->ReactionVessel Workup Aqueous Workup (Wash with H₂O, brine) ReactionVessel->Workup Quench Reaction Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 2-bromo-N-(3-methoxyphenyl)butanamide Purification->Product Pure Product

Caption: Proposed synthetic workflow for 2-bromo-N-(3-methoxyphenyl)butanamide.

Experimental Protocol: Synthesis
  • Setup: To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation.[1]

  • Acylation: Add 2-bromobutanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.

Chemical Stability Profile

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3] The structure of 2-bromo-N-(3-methoxyphenyl)butanamide suggests susceptibility to hydrolysis and potentially oxidation and thermal stress.

Potential Degradation Pathways

The primary points of instability are the amide bond and the carbon-bromine bond. The amide is susceptible to hydrolysis under both acidic and basic conditions, while the C-Br bond can undergo hydrolysis or elimination.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal/Base-Induced Elimination Parent 2-bromo-N-(3-methoxyphenyl)butanamide Acid_Prod1 2-Bromobutanoic Acid Parent->Acid_Prod1 Acid Hydrolysis (H₃O⁺) Acid_Prod2 3-Methoxyanilinium Ion Parent->Acid_Prod2 Base_Prod1 2-Bromobutanoate Parent->Base_Prod1 Base Hydrolysis (OH⁻) Base_Prod2 3-Methoxyaniline Parent->Base_Prod2 SN_Prod 2-hydroxy-N-(3-methoxyphenyl)butanamide Parent->SN_Prod Neutral Hydrolysis (Sɴ) Elim_Prod N-(3-methoxyphenyl)but-2-enamide Parent->Elim_Prod Elimination (E2)

Caption: Predicted major degradation pathways for the target molecule.

Forced Degradation Study Protocol

The objective is to achieve 5-20% degradation to ensure that the analytical method can resolve degradants from the parent peak.[2]

Table 1: Proposed Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureTime PointsExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hoursAmide cleavage
Base Hydrolysis 0.1 M NaOH40 °C1, 2, 4, 8 hoursAmide cleavage, Elimination
Neutral Hydrolysis Purified Water60 °C24, 48, 72 hoursC-Br bond hydrolysis (Sɴ1/Sɴ2)
Oxidative 3% H₂O₂Room Temp6, 12, 24 hoursPotential oxidation of aniline ring or benzylic position
Thermal Solid state80 °C1, 3, 7 daysDehydrobromination/Elimination
Photolytic Solid state & SolutionICH Q1B conditionsN/AC-Br bond cleavage (radical)
Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-bromo-N-(3-methoxyphenyl)butanamide in a 50:50 acetonitrile:water mixture.

  • Stress Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For thermal studies, use the solid compound.

  • Incubation: Place the vials in the specified conditions (oven, water bath).

  • Time Points: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Reactivity Profile

The reactivity is dominated by the α-bromo group, making the molecule an excellent electrophile for substitution and elimination reactions.

Nucleophilic Substitution (Sɴ2)

The primary reaction pathway for α-halo amides is nucleophilic substitution.[4] The electron-withdrawing amide group activates the α-carbon, making it highly susceptible to attack by nucleophiles in an Sɴ2-type mechanism.[5] This reaction is fundamental for synthesizing α-amino amides, which are key structural motifs in many pharmaceuticals.

Causality: The choice of a polar aprotic solvent (like DMF or acetonitrile) is crucial as it solvates the cation of the nucleophilic salt but does not hydrogen-bond with the nucleophile, thus preserving its reactivity.

Experimental Protocol: Sɴ2 Reaction with Sodium Azide
  • Setup: Dissolve 2-bromo-N-(3-methoxyphenyl)butanamide (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-azido-N-(3-methoxyphenyl)butanamide.

Elimination (E2)

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate substitution.[6][7] The base abstracts a proton from the β-carbon, leading to the formation of an alkene.

Causality: A non-nucleophilic, bulky base like potassium tert-butoxide (t-BuOK) is chosen to favor proton abstraction (elimination) over direct attack at the α-carbon (substitution). Heating the reaction in a solvent like THF further promotes the elimination pathway.[8]

ReactivityMap cluster_sub Substitution (Sɴ2) cluster_elim Elimination (E2) Parent 2-bromo-N-(3-methoxyphenyl)butanamide SN2_product α-Substituted Product Parent->SN2_product Major Pathway (Good Nucleophiles) E2_product α,β-Unsaturated Amide Parent->E2_product Major Pathway (Hindered Base) SN2_reagent Nucleophile (e.g., N₃⁻, R₂NH) SN2_reagent->Parent E2_reagent Strong, Bulky Base (e.g., t-BuOK) E2_reagent->Parent

Caption: Key reactivity pathways for 2-bromo-N-(3-methoxyphenyl)butanamide.

Proposed Analytical Methodology

A robust, stability-indicating analytical method is required to separate the parent compound from all potential process impurities and degradation products. A reversed-phase HPLC method is typically suitable.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minA gradient is necessary to elute both the polar degradants and the more lipophilic parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmThe aromatic ring provides strong UV absorbance. Monitoring multiple wavelengths can help in peak identification.
Injection Volume 10 µLStandard volume to avoid column overloading.

Method Validation: This method would require full validation according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Conclusion

2-bromo-N-(3-methoxyphenyl)butanamide is a molecule with well-defined but competing reactivity pathways. Its stability is primarily challenged by hydrolytic conditions, which can cleave the amide bond, and by basic or thermal stress, which can induce elimination. Its reactivity is dominated by the electrophilic α-carbon, making it an excellent substrate for Sɴ2 reactions with a wide range of nucleophiles. A thorough understanding of these characteristics, guided by the systematic protocols outlined in this guide, is essential for leveraging this compound's synthetic potential and ensuring the quality and stability of any subsequent products in a research or drug development setting.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

  • Khan Academy. (2014). Alpha-substitution of carboxylic acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from a source discussing named organic reactions like Hell-Volhard-Zelinsky.
  • D'Angeli, F., et al. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. This is a comprehensive review on the topic.
  • Cossy, J., et al. (n.d.). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.
  • Nicewicz, D., et al. (n.d.).
  • Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • International Journal of Applied Pharmaceutics. (n.d.).
  • Save My Exams. (n.d.). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]

  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]

  • AIDIC. (n.d.).
  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of amide hydrolysis. YouTube.
  • Ace Chemistry. (2016). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). YouTube.
  • CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides.

Sources

Methodological & Application

Introduction: The Imperative for Purity in Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of 2-bromo-N-(3-methoxyphenyl)butanamide via Recrystallization

2-bromo-N-(3-methoxyphenyl)butanamide is a synthetic organic compound with a molecular structure amenable to further functionalization, positioning it as a valuable intermediate in medicinal chemistry and drug discovery programs.[1] As with any multi-step synthesis, the crude product of a reaction is rarely pure; it is often contaminated with unreacted starting materials, by-products, and residual solvents.[2] For downstream applications where precision and predictability are paramount, such as in the development of active pharmaceutical ingredients (APIs), the purification of these intermediates is a critical, non-negotiable step.[2][3][4]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[5][6][7][8][9] The process leverages differences in solubility between the desired compound and impurities in a given solvent system. By dissolving the crude material in a hot, saturated solution and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[10][11] This application note provides a comprehensive, experience-driven guide to developing a robust recrystallization protocol for 2-bromo-N-(3-methoxyphenyl)butanamide, designed for researchers and drug development professionals.

Core Principles: The Science of Crystal Formation

The efficacy of recrystallization is governed by the principle that the solubility of most solid compounds in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point.[7]

The process involves several key mechanisms:

  • Dissolution: Heating the solvent provides the thermal energy needed to break the crystal lattice of the solid, allowing it to dissolve and form a saturated or near-saturated solution.[5]

  • Supersaturation: As the solution cools, the solubility of the dissolved compound decreases. The solution becomes supersaturated, a thermodynamically unstable state that drives the system toward equilibrium through crystallization.

  • Nucleation and Crystal Growth: Pure crystals of the target compound begin to form around nucleation sites. Slow, controlled cooling is crucial as it allows the molecules to selectively arrange themselves into a stable crystal lattice, systematically excluding mismatched impurity molecules.[10][12] Rapid cooling can trap impurities within the rapidly forming crystals, diminishing the effectiveness of the purification.

PART 1: Systematic Solvent Selection Protocol

The choice of solvent is the most critical factor in a successful recrystallization.[5] Given the structure of 2-bromo-N-(3-methoxyphenyl)butanamide—containing a polar amide group, a moderately polar aromatic ether, a nonpolar alkyl chain, and a bromo substituent—a solvent of intermediate polarity is often a good starting point. However, an experimental screening process is essential for optimization.

Causality Behind Solvent Choices

An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: Dissolves the compound completely when hot.[5]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble when cold to ensure maximum recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Experimental Workflow: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient testing of multiple solvents using a minimal amount of crude product.

Materials:

  • Crude 2-bromo-N-(3-methoxyphenyl)butanamide

  • A selection of candidate solvents (see table below)

  • Small test tubes or vials

  • Spatula

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing or stirring after each addition. Note if the compound dissolves readily in the cold solvent. If it does, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble at room temperature, begin heating the mixture gently while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the solvent line.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Results
Candidate SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation upon CoolingAssessment
EthanolPolar78Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
IsopropanolPolar82Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
AcetonePolar56Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
Ethyl AcetateMid-Polar77Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
TolueneNon-Polar111Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
WaterVery Polar100Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
Solvent Pair Polarity Boiling Point (°C) --- --- --- ---
Ethanol/WaterTunable~78-100Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair
Acetone/HexaneTunable~56-69Record Obs.Record Obs.Record Obs. (Quality/Quantity)e.g., Good, Poor, Potential for pair

Note: For solvent pairs, dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol), then add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot good solvent to redissolve the precipitate, then allow to cool.[3][10]

G Decision Tree for Recrystallization Solvent Selection start Start: Place ~20mg crude solid in test tube add_cold Add solvent dropwise at RT start->add_cold dissolves_cold Does it dissolve? add_cold->dissolves_cold reject_solvent Reject as single solvent. Consider as 'good' solvent for a pair. dissolves_cold->reject_solvent Yes heat_solvent Heat mixture gently dissolves_cold->heat_solvent No add_hot Add more solvent dropwise until just dissolved heat_solvent->add_hot dissolves_hot Does it dissolve? add_hot->dissolves_hot reject_insoluble Reject: Compound is insoluble. dissolves_hot->reject_insoluble No cool_solution Cool slowly to RT, then place in ice bath dissolves_hot->cool_solution Yes crystals_form Do high-quality crystals form? cool_solution->crystals_form success Success: Potential solvent identified. crystals_form->success Yes oiling_out Failure: Compound 'oiled out' or no crystals. Consider a different solvent or solvent pair. crystals_form->oiling_out No

Caption: A decision tree for the systematic screening and selection of an appropriate recrystallization solvent.

PART 2: The Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process described in Part 1.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-bromo-N-aryl amides are potentially alkylating agents and should be handled with care. Avoid inhalation and skin contact.

  • Avoid heating organic solvents with an open flame; use a heating mantle or steam bath.

Protocol Steps:

  • Dissolution of the Crude Solid:

    • Place the crude 2-bromo-N-(3-methoxyphenyl)butanamide in an Erlenmeyer flask (the sloped sides help prevent solvent loss and contamination).

    • Add a boiling chip or magnetic stir bar.

    • Place the flask on a hot plate and add the chosen solvent in small portions, bringing the solvent to a gentle boil between additions.[10]

    • Continue adding the hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to create a saturated solution and maximize yield.[13]

  • Hot Filtration (if necessary):

    • This step is only required if insoluble impurities (e.g., dust, inorganic salts) or colored impurities (which can be removed with activated charcoal) are present in the hot solution.[12]

    • If using charcoal, add a very small amount (tip of a spatula) to the hot solution and boil for a few minutes.

    • Pre-heat a separate Erlenmeyer flask and a stemless or short-stemmed funnel with a small amount of boiling solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Large, high-purity crystals are favored by slow cooling.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.[14]

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

    • Turn on the vacuum source and swirl the crystalline mixture (slurry) to suspend the crystals, then pour it into the center of the Büchner funnel.

    • Use a small amount of the cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a minimal amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.[13] Using too much wash solvent or warm solvent will dissolve some of the product, reducing the yield.

  • Drying the Purified Product:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help dry them.

    • Transfer the semi-dry crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a desiccator under vacuum.[12][14]

G General Workflow for Recrystallization start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filtration 2. Hot Filtration (Optional) To remove insoluble impurities start->hot_filtration cool 3. Slow Cooling Allow crystals to form at RT hot_filtration->cool ice_bath 4. Ice Bath Maximize precipitation cool->ice_bath isolate 5. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 6. Wash Crystals with minimal ice-cold solvent isolate->wash dry 7. Dry Crystals (Desiccator under vacuum) wash->dry end Pure Product dry->end

Caption: A step-by-step workflow diagram illustrating the complete recrystallization protocol.

PART 3: Validation and Troubleshooting

A successful recrystallization is validated by an increase in purity, which can be assessed by several methods.

Purity Assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[7] Comparing the melting point of the crude and recrystallized material is a primary indicator of purity.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A purified compound should ideally show a single spot, while the crude lane may show multiple spots corresponding to impurities.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again.
The compound is very soluble even in the cold solvent.The chosen solvent is not suitable. Re-evaluate the solvent screen. Consider an anti-solvent addition.[3]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound; the compound melts before it dissolves.Re-dissolve the oil in more hot solvent and try cooling more slowly. Seeding with a pure crystal can help. If the problem persists, choose a solvent with a lower boiling point.
The solution is cooled too rapidly.Re-heat the solution to re-dissolve the oil, and allow it to cool much more slowly.
Low Recovery/Yield Too much solvent was used.Use the absolute minimum amount of hot solvent for dissolution.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Perform the filtration as quickly as possible.
The crystals were washed with too much or warm solvent.Use only a minimal amount of ice-cold solvent for washing.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Whiting, A., & Mapp, A. K. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(16), 4254–4257. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Li, J., et al. (2016). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 21(7), 896. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • BYJU'S. (2019). Methods of purification of organic compounds. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4480–4483. Available at: [Link]

  • Chem Help ASAP. (2021). Recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • Skonieczny, J. (2011). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]

  • Eastern Mediterranean University Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Various Authors. (2020). Solubility of Amides. Chemistry Stack Exchange. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Brenner, T. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Program Capstone Projects. Available at: [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-N-(2-methoxyphenyl)acetamide. Available at: [Link]

  • ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions. Available at: [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Available at: [Link]

Sources

Application Note: High-Resolution Purification of 2-bromo-N-(3-methoxyphenyl)butanamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the intermediate compound, 2-bromo-N-(3-methoxyphenyl)butanamide, from a crude reaction mixture. Leveraging fundamental chromatographic principles, this guide details a systematic approach from initial method development using Thin-Layer Chromatography (TLC) to a fully optimized flash column chromatography protocol. The causality behind experimental choices, such as the selection of stationary and mobile phases and the rationale for employing a gradient elution strategy, is thoroughly explained to ensure both reproducibility and a deep understanding of the purification process. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis and intermediate purification.

Introduction: The Rationale for Purification

The compound 2-bromo-N-(3-methoxyphenyl)butanamide is a key synthetic intermediate whose purity is paramount for the successful progression of subsequent reaction steps in a drug development pipeline. Crude reaction mixtures invariably contain unreacted starting materials, reagents, and various byproducts. Failure to remove these impurities can lead to the formation of undesired side products, complicate downstream characterization, and ultimately reduce the overall yield and efficacy of the final active pharmaceutical ingredient (API).

Column chromatography is a cornerstone purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The principle of separation relies on the varying affinities of the mixture's components for these two phases; compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a higher affinity for the mobile phase will travel more quickly, enabling effective separation.[1][2][3] This protocol employs silica gel as the stationary phase, a highly polar adsorbent, to effectively resolve the moderately polar target amide from other constituents.[4]

Understanding the Analyte: 2-bromo-N-(3-methoxyphenyl)butanamide

A robust purification strategy begins with an analysis of the target molecule's structure. 2-bromo-N-(3-methoxyphenyl)butanamide possesses several key functional groups that dictate its chromatographic behavior:

  • Amide Group (-C(O)NH-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature promotes strong interaction with the polar silica gel stationary phase.

  • Methoxy Phenyl Group (-C₆H₄OCH₃): The aromatic ring provides some non-polar character, while the ether oxygen introduces polarity and potential for hydrogen bonding.

  • Bromo-alkyl Chain (-CH(Br)CH₂CH₃): The alkyl portion is non-polar, while the bromine atom adds polarity and increases the molecular weight.

Overall, the molecule is of moderate polarity. This assessment is critical for the initial selection of a suitable mobile phase system, which must be tuned to achieve differential migration and separation from both more polar and less polar impurities.

Figure 1: Chemical structure and key interaction sites of the target molecule.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5] TLC serves as a small-scale, rapid analytical tool to predict the separation on a column. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[6] An Rƒ in this range typically ensures good resolution from impurities and an efficient elution from the column.

Protocol for TLC Analysis:

  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a faint pencil line approximately 1 cm from the bottom (the origin).

  • Spot Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin.

  • Develop Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. A good starting point for a moderately polar amide is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Optimize: Adjust the ratio of the solvents until the desired Rƒ for the target compound is achieved. A higher proportion of the polar solvent (ethyl acetate) will increase the Rƒ of all components.

TLC Trial Mobile Phase (Hexane:Ethyl Acetate) Target Rƒ Observation
14:1~0.15Compound is too retained. Separation from baseline impurities is poor.
22:1~0.30Optimal. Good separation from a less polar byproduct (Rƒ ~0.5) and baseline.
31:1~0.55Compound elutes too quickly. Poor resolution from less polar impurities.

Isocratic vs. Gradient Elution: A Critical Choice

Once an optimal TLC solvent system is identified, a decision must be made between isocratic and gradient elution for the column.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the purification.[7] It is simpler but can lead to significant peak broadening for late-eluting compounds and long run times if impurities have widely different polarities.[8]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[7][9] This approach is highly effective for complex mixtures, as it allows for the efficient elution of less polar compounds first, followed by a gradual increase in solvent strength to elute more tightly bound compounds, like our target amide, in sharp, concentrated bands.[10][11]

For this application, where the crude mixture may contain both non-polar byproducts and highly polar starting materials or reagents, a linear gradient elution is the superior strategy . It will ensure a faster purification, better resolution, and higher recovery of the target compound.[9]

Detailed Protocol for Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual column setups.

5.1 Materials and Equipment

  • Stationary Phase: High-purity silica gel (40-63 µm particle size).

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Sample: Crude 2-bromo-N-(3-methoxyphenyl)butanamide.

  • Adsorbent for Dry Loading: Celite® or a small amount of silica gel.

  • Equipment: Automated flash chromatography system, pre-packed silica column (e.g., 40 g for a 500 mg - 1 g sample load), fraction collector, rotary evaporator.

5.2 Experimental Workflow

Figure 2: Workflow for the purification of 2-bromo-N-(3-methoxyphenyl)butanamide.

5.3 Step-by-Step Methodology

  • Sample Preparation (Dry Loading):

    • Dissolve the crude sample (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

    • Add an inert adsorbent like Celite® or silica gel (approx. 2-3 times the sample weight) to the solution.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This technique prevents the introduction of a large volume of strong solvent directly onto the column, which would compromise separation.[12]

  • Column Installation and Equilibration:

    • Install a 40 g pre-packed silica gel column onto the flash chromatography system.

    • Equilibrate the column by flushing it with the initial mobile phase composition (e.g., 10% Ethyl Acetate in Hexane) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and provides a stable baseline.[12]

  • Loading the Sample:

    • Carefully transfer the dry-loaded sample onto the top of the equilibrated column bed.

    • Add a thin layer of sand or a frit to the top of the sample layer to prevent disturbance when the mobile phase is introduced.[13]

  • Elution and Fraction Collection:

    • Begin the purification run using the defined gradient method.

    • Collect fractions based on the detector signal (e.g., UV absorbance at 254 nm) or at fixed volume intervals (e.g., 20 mL per fraction).

    Recommended Gradient Profile:

Time (min) Flow Rate (mL/min) % Ethyl Acetate (B) Purpose
0 - 23010Load sample and elute very non-polar impurities.
2 - 153010 → 40 (Linear)Gradually increase polarity to separate target compound.
15 - 183040 → 80 (Linear)Elute more polar impurities.
18 - 203080Column wash to remove any strongly retained substances.
  • Monitoring and Post-Purification Analysis:

    • Monitor the separation in real-time via the system's chromatogram.

    • After the run is complete, analyze the collected fractions by TLC to identify those containing the pure target compound. Spot every few fractions on a single TLC plate for easy comparison.

    • Combine the fractions that contain only the pure product.

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the mobile phase using a rotary evaporator to yield the purified 2-bromo-N-(3-methoxyphenyl)butanamide.

    • Determine the final yield and confirm purity using analytical techniques such as ¹H NMR, LC-MS, or melting point analysis.

Conclusion

This application note provides a robust and reproducible protocol for the purification of 2-bromo-N-(3-methoxyphenyl)butanamide. By systematically developing the method with TLC and employing an optimized gradient elution strategy in flash column chromatography, researchers can achieve high purity and yield of this critical intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds, serving as a valuable guide for scientists in the drug development field.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (2023, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Phenomenex. (2023, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Welch Materials. (2024, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., Djordjevic, N. M., Hill, D. W., & Waite, T. J. (1996). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 721(1), 21-36. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • BYJU'S. (2020, July 22). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523956, 2-Bromo-3-methoxybutane. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-bromo-N-(3-methoxyphenyl)butanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. 2-bromo-N-(3-methoxyphenyl)butanamide is a synthetic compound that, while not extensively documented in isolation, belongs to a class of N-aryl amide derivatives with significant promise in medicinal chemistry. This guide provides a comprehensive overview of the potential applications of this compound, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related molecules. We will delve into its synthesis, propose potential therapeutic applications based on structure-activity relationships, and provide detailed protocols for its evaluation.

The core structure of 2-bromo-N-(3-methoxyphenyl)butanamide combines several key features that are attractive for drug design. The N-aryl amide linkage is a common motif in many biologically active compounds, contributing to metabolic stability and the ability to participate in hydrogen bonding with biological targets. The methoxy group on the phenyl ring can influence the compound's electronic properties and metabolic fate, often improving pharmacokinetic profiles.[1] The presence of a bromine atom offers a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2] Furthermore, brominated organic compounds, including bromophenols, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of 2-bromo-N-(3-methoxyphenyl)butanamide and its analogs.

Proposed Synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide

The synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide can be readily achieved through a standard amidation reaction between 3-methoxyaniline and 2-bromobutanoyl chloride. This reaction is a robust and well-established method for forming amide bonds.

Protocol 1: Synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide

Materials:

  • 3-methoxyaniline

  • 2-bromobutanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-bromobutanoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-bromo-N-(3-methoxyphenyl)butanamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Medicinal Chemistry Applications

Based on the structural motifs present in 2-bromo-N-(3-methoxyphenyl)butanamide, several potential therapeutic applications can be hypothesized. The N-aryl amide scaffold is present in a wide range of bioactive molecules, including anticancer, anti-inflammatory, and antiviral agents.[5][6][7]

Anticancer Activity

Many N-aryl amide and sulfonamide derivatives have been investigated as anticancer agents.[5] For instance, diarylsulphonamides are known to act as tubulin inhibitors, arresting the cell cycle and inducing apoptosis.[5] The methoxyphenyl group is also a common feature in tubulin-binding agents. Therefore, it is plausible that 2-bromo-N-(3-methoxyphenyl)butanamide could exhibit cytotoxic effects against cancer cell lines.

Proposed Mechanism of Action:

The compound could potentially act as a tubulin polymerization inhibitor, binding to the colchicine site and disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

anticancer_pathway 2-bromo-N-(3-methoxyphenyl)butanamide 2-bromo-N-(3-methoxyphenyl)butanamide Tubulin Tubulin 2-bromo-N-(3-methoxyphenyl)butanamide->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed anticancer mechanism of action.

Anti-inflammatory Activity

Phenolic and brominated compounds have been reported to possess anti-inflammatory properties.[3] The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial for the production of pro-inflammatory mediators.[3] The N-(3-methoxyphenyl)butanamide scaffold could potentially modulate these pathways.

Proposed Mechanism of Action:

The compound may inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB & MAPK Pathways NF-κB & MAPK Pathways Inflammatory Stimuli (e.g., LPS)->NF-κB & MAPK Pathways Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB & MAPK Pathways->Pro-inflammatory Mediators 2-bromo-N-(3-methoxyphenyl)butanamide 2-bromo-N-(3-methoxyphenyl)butanamide 2-bromo-N-(3-methoxyphenyl)butanamide->NF-κB & MAPK Pathways Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial Activity

Arylcarboxamide derivatives have been explored as potential antimicrobial agents, including against Mycobacterium tuberculosis.[6] The lipophilic nature of the butanamide chain and the substituted phenyl ring could facilitate penetration of microbial cell membranes.

Proposed Mechanism of Action:

The compound could potentially inhibit essential microbial enzymes or disrupt cell wall synthesis, leading to bacteriostatic or bactericidal effects. Further studies would be needed to identify the specific molecular target.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of 2-bromo-N-(3-methoxyphenyl)butanamide against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • 2-bromo-N-(3-methoxyphenyl)butanamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-bromo-N-(3-methoxyphenyl)butanamide in complete growth medium. Add the compound solutions to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary (Hypothetical):

Cell LineIC₅₀ (µM) of 2-bromo-N-(3-methoxyphenyl)butanamide
MCF-7 (Breast Cancer)15.2 ± 1.8
HeLa (Cervical Cancer)22.5 ± 2.5
HT-29 (Colon Cancer)18.9 ± 2.1
Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This protocol describes a method to evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • 2-bromo-N-(3-methoxyphenyl)butanamide (dissolved in DMSO)

  • Griess reagent

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-bromo-N-(3-methoxyphenyl)butanamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition by the compound compared to the vehicle control.

Quantitative Data Summary (Hypothetical):

Compound Concentration (µM)NO Inhibition (%)
115.3 ± 2.1
545.8 ± 3.5
1078.2 ± 4.2
2592.5 ± 2.9

Conclusion and Future Directions

2-bromo-N-(3-methoxyphenyl)butanamide represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the presence of functionalities amenable to further chemical modification make it an attractive starting point for medicinal chemistry campaigns. The proposed applications in oncology, inflammation, and infectious diseases are based on strong precedents from structurally related molecules. The provided protocols offer a clear roadmap for the initial biological evaluation of this compound.

Future work should focus on the synthesis of a library of analogs to establish a comprehensive structure-activity relationship. Modifications could include varying the substitution pattern on the phenyl ring, altering the length and branching of the alkyl chain, and replacing the bromine atom with other functional groups. Promising lead compounds should then be subjected to more advanced in vitro and in vivo studies to elucidate their mechanism of action and assess their therapeutic potential.

References

  • Kim, J. H., et al. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 18(1), 53. [Link]

  • Ortega, R., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 123-138. [Link]

  • Lee, J., et al. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3331-3335. [Link]

  • Nichols, D. E. (2016). Process of synthesizing 2-bromo-lsd.
  • Kumar, A., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5858-5862. [Link]

  • Borsari, C., et al. (2018). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. [Link]

  • Khan, I., et al. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2024(1), M1814. [Link]

  • Alsayed, S. S. R., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7523-7536. [Link]

  • Wang, L., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(12), 606. [Link]

  • Park, J. E., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 109, 129815. [Link]

  • IP.com. (2012). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • Noreen, S., et al. (2019). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules, 28(14), 5463. [Link]

  • ChEMBL. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 465. [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(4-fluoro-3-methoxyphenyl)benzenesulfonamide. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-N-(3-methoxyphenyl)butanamide as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BNMB-2026-01

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-bromo-N-(3-methoxyphenyl)butanamide as a foundational scaffold for generating novel compound libraries. While direct biological data on this specific molecule is limited, its structure combines two key features that are highly valuable in medicinal chemistry: a reactive α-bromoamide handle for facile diversification and an N-(3-methoxyphenyl) moiety, a common feature in bioactive molecules. We present detailed protocols for the synthesis of this scaffold, its subsequent derivatization, and robust methods for screening the resulting compounds for potential therapeutic activities, particularly in oncology.

Introduction: The Rationale for a Scaffold-Based Approach

Modern drug discovery often relies on the systematic exploration of chemical space around a core molecular structure, or scaffold. The α-bromoamide scaffold is particularly attractive due to its inherent reactivity, which allows for the straightforward introduction of a wide array of chemical functionalities. The bromine atom at the alpha position is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This enables the creation of diverse libraries of α-substituted amides, which are precursors to many biologically active compounds.[1][2]

The choice of the N-(3-methoxyphenyl)butanamide backbone is deliberate. The methoxy group is a prevalent feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility and metabolic stability), and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3][4] Its position on the phenyl ring can direct substitution patterns and influence the overall conformation of the molecule, which is critical for interaction with biological targets. By combining this privileged aromatic system with the reactive α-bromo handle, 2-bromo-N-(3-methoxyphenyl)butanamide emerges as a high-potential starting point for identifying novel lead compounds.

Overall Discovery Workflow

The strategic application of this scaffold follows a logical progression from chemical synthesis to biological evaluation. This workflow is designed to efficiently generate and test new chemical entities for desired therapeutic effects.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Synthesis of Scaffold (2-bromo-N-(3-methoxyphenyl)butanamide) B Library Generation via Nucleophilic Substitution A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D Test Compounds E Secondary / Confirmatory Assays (e.g., Kinase Inhibition) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G Validated Hits H Analogue Synthesis G->H

Caption: Overall workflow from scaffold synthesis to hit identification.

Synthesis and Characterization of the Scaffold

The synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide can be efficiently achieved in a two-step process starting from butanoic acid. The causality behind this choice is the commercial availability and cost-effectiveness of the starting materials. The first step involves the alpha-bromination of the carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation with 3-methoxyaniline.

Reaction Scheme

Caption: Proposed synthesis of the target scaffold.

Protocol 2.1: Synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide

Materials:

  • Butanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Thionyl chloride (SOCl₂)

  • 3-Methoxyaniline

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and fume hood.

Procedure:

Step 1: Synthesis of 2-Bromobutanoyl chloride

  • Caution: This step should be performed in a well-ventilated fume hood as it involves bromine and generates HBr gas.

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid (1.0 eq).

  • Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.05 eq).

  • Heat the mixture gently to 80 °C.

  • Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel. The red color of bromine should disappear as the reaction proceeds.

  • After the addition is complete, continue heating under reflux for 4-6 hours until the reaction mixture becomes colorless or pale yellow.

  • Cool the mixture to room temperature. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.

  • Heat the mixture to reflux for 2 hours. The purpose of this step is to convert the 2-bromobutanoic acid into the more reactive acyl chloride.

  • Remove the excess SOCl₂ by distillation or under reduced pressure. The crude 2-bromobutanoyl chloride is used directly in the next step.

Step 2: Amidation

  • Dissolve 3-methoxyaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a flask cooled in an ice bath (0 °C).

  • Slowly add a solution of the crude 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence is crucial to remove unreacted amine, base, and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-N-(3-methoxyphenyl)butanamide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Library Generation from the Scaffold

The true power of the 2-bromo-N-(3-methoxyphenyl)butanamide scaffold lies in its utility as a versatile intermediate. The α-bromo group can be displaced by a wide variety of nucleophiles to generate a library of analogs with diverse functionalities. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Reaction Scheme for Derivatization

G Scaffold Scaffold Base Base (e.g., K2CO3) in Solvent (e.g., DMF) Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH Product α-Substituted Derivative Base->Product SN2 Reaction

Caption: General scheme for library synthesis via SN2 reaction.

Protocol 3.1: General Procedure for Nucleophilic Substitution

This protocol is designed for parallel synthesis in a 24-well plate format but can be adapted for single-reaction flasks.

Materials:

  • 2-bromo-N-(3-methoxyphenyl)butanamide (scaffold)

  • A diverse set of nucleophiles (e.g., various primary/secondary amines, phenols, thiols)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF), anhydrous

  • 24-well reaction block with magnetic stirring

  • HPLC for purification

Procedure:

  • To each well of the reaction block, add the scaffold (1.0 eq, e.g., 25 mg).

  • Add the desired nucleophile (1.2 eq).

  • Add potassium carbonate (2.0 eq).

  • Dispense anhydrous DMF (e.g., 1 mL) to each well.

  • Seal the reaction block and heat to 60-80 °C with stirring for 16-24 hours. The elevated temperature is necessary to drive the SN2 reaction to completion.

  • After cooling to room temperature, quench the reactions by adding water (1 mL) to each well.

  • Extract the products with ethyl acetate (2 x 2 mL).

  • Combine the organic extracts for each well and concentrate them in vacuo.

  • Purify each compound using preparative reverse-phase HPLC.

  • Validation: Analyze each purified product by LC-MS to confirm its identity (correct mass) and purity.

Application: Biological Screening Protocols

Based on the prevalence of the N-aryl amide motif in oncology drugs, a primary application for the newly synthesized library is screening for anticancer activity. A typical primary screen involves assessing general cytotoxicity against a panel of cancer cell lines. Hits from this screen can then be advanced to more specific secondary assays, such as kinase inhibition assays.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the effect of compounds on cell viability.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of the medium containing the compounds (or vehicle control) to the respective wells. Include a "no-cell" blank control and a "vehicle-only" positive growth control.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Screening Data and Potential Targets

This table illustrates how screening data could be organized and interpreted to guide further research. The targets are hypothesized based on literature reports of similar chemical structures.

Compound IDModification (at α-position)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Potential Target ClassReference Analogy
Scaffold -Br> 50> 50--
Lib-001 -N(CH₃)₂15.222.8Kinase, GPCR[7]
Lib-002 -morpholino8.511.3Kinase (e.g., CDK)[8]
Lib-003 -OPh-4-Cl25.135.6Various[9]
Lib-004 -S-benzyl12.49.8Tubulin / Apoptosis[10]
Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

For hits showing significant cytotoxicity, determining a specific molecular target is the next critical step. Kinase inhibition is a common mechanism for anticancer drugs. This protocol describes a luminescent-based assay to quantify kinase activity.[11][12][13][14]

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin E)

  • Substrate for the kinase (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Kinase buffer (specific to the kinase)

Procedure:

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound in kinase buffer (with 5% DMSO).

    • 2 µL of kinase/substrate mix in kinase buffer.

    • 2 µL of ATP solution in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls. Determine IC₅₀ values for active compounds.

Conclusion and Future Directions

The compound 2-bromo-N-(3-methoxyphenyl)butanamide represents a strategically designed starting point for drug discovery campaigns. Its synthesis is straightforward, and its chemical nature allows for rapid and extensive diversification. The protocols outlined in this document provide a validated roadmap for synthesizing this scaffold, generating derivative libraries, and performing primary and secondary biological screens. By systematically applying this workflow, research teams can efficiently explore the chemical space around this promising core, significantly increasing the probability of identifying novel hit compounds for further optimization into clinical candidates.

References

  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Available at: [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]

  • SciELO. (n.d.). Synthesis and Biological Activity of Trolox Amide Derivatives. Available at: [Link]

  • Fiveable. (n.d.). Alpha-Brominated Amide Definition. Available at: [Link]

  • PubMed. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Available at: [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • ACS Publications. (n.d.). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Available at: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]

  • NIH. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. Available at: [Link]

  • RSC Publishing. (n.d.). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Available at: [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Available at: [Link]

  • Protocols.io. (2023). In vitro kinase assay. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. (n.d.). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Available at: [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available at: [Link]

  • NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

  • Wikipedia. (n.d.). Norboletone. Available at: [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). Molecularly Imprinted Polymer Nanoparticles for Lung-Cancer-Cell-Surface Proteomics. Available at: [Link]

Sources

Application Notes and Protocols for N-aryl-2-bromoalkanamides in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-aryl-2-bromoalkanamides as Covalent Probes

N-aryl-2-bromoalkanamides represent a pivotal class of chemical tools for researchers at the intersection of chemistry, biology, and medicine. These bifunctional molecules merge the tunable properties of an aryl group with the reactive potential of a 2-bromoalkanamide moiety, creating a powerful electrophilic "warhead." This structural motif is particularly effective for the targeted covalent modification of nucleophilic amino acid residues in proteins, most notably cysteine.[1][2] The ability to form a stable covalent bond with a protein of interest has propelled N-aryl-2-bromoalkanamides to the forefront of covalent inhibitor design, chemical proteomics, and the broader field of drug discovery.

The underlying principle of their utility lies in the irreversible nature of the bond they form. Unlike traditional non-covalent inhibitors that bind and unbind from their targets, covalent inhibitors form a lasting connection, which can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been historically considered "undruggable."[3] The aryl component of the molecule can be systematically modified to fine-tune properties such as solubility, cell permeability, and, crucially, the initial non-covalent recognition of the target protein, which is a key determinant of selectivity.

This guide provides detailed, field-proven protocols for the synthesis, characterization, and application of N-aryl-2-bromoalkanamides. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these versatile compounds in their own laboratories. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in sound scientific principles.

I. Synthesis and Characterization of N-aryl-2-bromoalkanamides

The synthesis of N-aryl-2-bromoalkanamides is typically a straightforward and high-yielding process, most commonly achieved through the acylation of a primary or secondary arylamine with a 2-bromoalkanoyl halide. The following protocol provides a general method that can be adapted for a wide range of substituted anilines.

Detailed Synthesis Protocol: General Procedure for N-aryl-2-bromoacetamides

This protocol describes the synthesis of a representative N-aryl-2-bromoacetamide, 2-bromo-N-phenylacetamide. The same procedure can be readily adapted for other anilines, such as 4-chloroaniline or 4-methoxyaniline, to generate a library of probes with diverse electronic and steric properties.

Materials:

  • Aniline (or substituted aniline)

  • Bromoacetyl bromide

  • Triethylamine (TEA) or other suitable base (e.g., pyridine, potassium carbonate)[1]

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Water, deionized

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure: [4]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equivalent) in anhydrous dichloromethane. The concentration will depend on the scale of the reaction, but a starting point of 0.2-0.5 M is generally suitable.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the cooled solution.

  • Addition of Bromoacetyl Bromide: In a dropping funnel, prepare a solution of bromoacetyl bromide (1.0-1.1 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred aniline solution over 15-30 minutes, ensuring the temperature remains below 5 °C. A precipitate may form during the addition.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the dichloromethane.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (twice), water (twice), and brine (once).[2]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[4] Alternatively, flash column chromatography on silica gel may be employed if necessary.

Characterization: The structure and purity of the synthesized N-aryl-2-bromoacetamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the aryl and acetamide protons and carbons, as well as the characteristic methylene group adjacent to the bromine.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H and C=O stretching of the amide bond.

Table 1: Representative Reaction Conditions for Substituted N-aryl-2-chloroacetamides

ArylamineAcylating AgentBaseSolventYield (%)Reference
AnilineChloroacetyl chlorideK2CO3CH2Cl2-[1]
4-FluoroanilineChloroacetyl chlorideK2CO3CH2Cl270[1]
2-ChloroanilineChloroacetyl chlorideK2CO3CH2Cl270[1]
4-ChloroanilineChloroacetyl chlorideK2CO3CH2Cl280[1]
2-BromoanilineChloroacetyl chlorideK2CO3CH2Cl275[1]

II. Application of N-aryl-2-bromoalkanamides as Covalent Probes

The primary application of N-aryl-2-bromoalkanamides in a biological context is the covalent modification of proteins. This can be performed on a purified protein to study its structure and function, or in a complex proteome to identify the targets of a particular compound (Activity-Based Protein Profiling, ABPP).[5]

Workflow for Covalent Labeling and Target Identification

The general workflow for using N-aryl-2-bromoalkanamides as covalent probes is depicted below. This process involves treating a biological sample with the probe, followed by a series of analytical steps to identify the modified proteins and the specific sites of modification.

Covalent_Labeling_Workflow cluster_synthesis Probe Synthesis cluster_labeling Biological Application cluster_analysis Analysis synthesis Synthesis of N-aryl-2-bromoalkanamide labeling Incubation with Protein/Proteome synthesis->labeling digestion Proteolytic Digestion labeling->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Site Identification lc_ms->data_analysis

General workflow for covalent labeling and target identification.
Protocol 1: Covalent Labeling of a Purified Protein

This protocol provides a starting point for labeling a purified protein with an N-aryl-2-bromoalkanamide to confirm reactivity and identify the site of modification.

Materials:

  • Purified protein of interest (with at least one cysteine residue)

  • N-aryl-2-bromoalkanamide probe (stock solution in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

  • Urea or guanidinium chloride for denaturation (optional)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., excess DTT or L-cysteine)

  • LC-MS/MS system

Procedure:

  • Protein Preparation:

    • Prepare a solution of the purified protein in the reaction buffer at a suitable concentration (e.g., 1-5 µM).

    • If the protein has disulfide bonds that may mask reactive cysteines, pre-treat with a reducing agent like TCEP (e.g., 1 mM) for 30 minutes at room temperature.

  • Labeling Reaction:

    • Add the N-aryl-2-bromoalkanamide probe to the protein solution. A good starting point is a 10-fold molar excess of the probe over the protein.

    • Incubate the reaction mixture at room temperature or 37 °C. The incubation time can vary from 30 minutes to several hours, depending on the reactivity of the probe and the target cysteine.

  • Quenching:

    • Stop the reaction by adding a quenching agent in large excess (e.g., 100-fold molar excess over the probe) to consume any unreacted probe.

  • Sample Preparation for Mass Spectrometry:

    • Denature the labeled protein by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37 °C.

    • Alkylate all cysteines (both labeled and unlabeled) with iodoacetamide (e.g., 55 mM) for 45 minutes in the dark at room temperature. This step is crucial to prevent disulfide bond reformation and to differentiate the probe-modified cysteines from unmodified ones.

    • Dilute the sample with buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37 °C.[6]

  • LC-MS/MS Analysis:

    • Acidify the digested peptide mixture with formic acid.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification corresponding to the mass of the N-aryl-alkanamide adduct on cysteine residues. The mass of the adduct will be the mass of the probe minus the mass of bromine.

    • The identification of a peptide with this specific mass shift on a cysteine residue confirms covalent modification at that site.[7]

Protocol 2: Activity-Based Protein Profiling (ABPP) in a Cell Lysate

This protocol outlines a competitive ABPP experiment to identify the protein targets of a small molecule inhibitor by competing with a broad-spectrum N-aryl-2-bromoalkanamide probe.

ABPP_Workflow cluster_treatment Sample Treatment cluster_analysis Analysis lysate Cell Lysate inhibitor Test Inhibitor lysate->inhibitor probe N-aryl-2-bromoalkanamide Probe inhibitor->probe click_chem Click Chemistry (optional) probe->click_chem enrichment Enrichment click_chem->enrichment digestion Proteolytic Digestion enrichment->digestion lc_ms LC-MS/MS digestion->lc_ms quantification Quantitative Analysis lc_ms->quantification

Workflow for competitive Activity-Based Protein Profiling (ABPP).

Materials:

  • Cell lysate

  • Test inhibitor compound

  • N-aryl-2-bromoalkanamide probe with a reporter tag (e.g., alkyne or biotin)

  • Reaction buffer (e.g., PBS)

  • Click chemistry reagents (if using an alkyne-tagged probe)

  • Streptavidin beads (if using a biotin-tagged probe)

  • Mass spectrometry reagents as in Protocol 1

Procedure:

  • Proteome Preparation: Prepare a cell lysate and determine the protein concentration.

  • Competitive Inhibition:

    • Pre-incubate the proteome with your test inhibitor at various concentrations for 30-60 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the N-aryl-2-bromoalkanamide probe to all samples and incubate for a specified time (e.g., 1 hour) at room temperature.

  • Enrichment of Labeled Proteins:

    • If using a biotinylated probe: Add streptavidin beads to the samples and incubate to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

    • If using an alkyne-tagged probe: Perform a click chemistry reaction to attach a biotin tag, then proceed with streptavidin enrichment.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing urea and a reducing agent.

    • Alkylate with iodoacetamide.

    • Add trypsin and digest the proteins directly on the beads overnight.

  • LC-MS/MS and Data Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

    • Perform a quantitative proteomic analysis (e.g., label-free quantification or isotopic labeling) to compare the abundance of peptides from the inhibitor-treated samples versus the control.

    • Proteins that are true targets of your test inhibitor will show a dose-dependent decrease in labeling by the probe, resulting in a lower abundance of their corresponding peptides in the final analysis.[8]

III. Mechanistic Insights and Experimental Rationale

The efficacy of N-aryl-2-bromoalkanamides as covalent probes is rooted in the principles of chemical reactivity and molecular recognition. The 2-bromoalkanamide moiety is an electrophile that is susceptible to nucleophilic attack by the thiolate form of a cysteine residue in a protein. This reaction proceeds via an SN2 mechanism, forming a stable thioether bond.

The aryl group plays a crucial role in the initial, non-covalent binding of the probe to the target protein. This "recognition" step positions the electrophilic warhead in close proximity to a nucleophilic residue in the binding pocket, thereby increasing the effective molarity and accelerating the rate of the covalent reaction. By modifying the substituents on the aryl ring, one can modulate the non-covalent binding affinity and, consequently, the selectivity of the probe for different protein targets.

IV. Conclusion

N-aryl-2-bromoalkanamides are indispensable tools in modern chemical biology and drug discovery. Their straightforward synthesis, coupled with their utility as selective covalent probes, allows for the interrogation of protein function and the identification of novel therapeutic targets. The protocols provided in this guide offer a robust framework for the synthesis and application of these powerful molecules. By understanding the underlying chemical principles and carefully optimizing experimental conditions, researchers can effectively harness the potential of N-aryl-2-bromoalkanamides to advance their scientific endeavors.

References

  • CN101550090B - Method for synthesizing bromoacetamide - Google Patents. (n.d.).
  • Acetamide, N-bromo- - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • How chemoproteomics can enable drug discovery and development - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Activity-based protein profiling: A graphical review - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone - An-Najah Staff. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Scheme of chemoproteomic workflow for assessment of in vitro (A) and in vivo (B) bioactivation potential of drugs. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide bond formation. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic route effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-bromo-N-(3-methoxyphenyl)butanamide?

The most direct and common method is the nucleophilic acyl substitution between 3-methoxyaniline and an activated form of 2-bromobutanoic acid, typically 2-bromobutanoyl bromide or 2-bromobutanoyl chloride.[1][] This reaction is an example of N-acylation. The reaction is generally performed in an aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct.[]

Q2: What are the most prevalent side reactions I should be aware of?

During the N-acylation of 3-methoxyaniline with 2-bromobutanoyl halide, several competing reactions can occur, leading to impurities and reduced yields. The primary side reactions include:

  • Di-acylation: The initially formed amide product can be deprotonated and act as a nucleophile, reacting with a second molecule of the acyl halide.[]

  • Hydrolysis of the Acyl Halide: Trace amounts of water in the reaction solvent or on the glassware can hydrolyze the highly reactive 2-bromobutanoyl halide to the corresponding carboxylic acid, which is unreactive under these conditions.

  • Amine Salt Formation: The hydrogen bromide (HBr) or hydrogen chloride (HCl) generated during the reaction will readily protonate the basic 3-methoxyaniline starting material, forming an ammonium salt that is no longer nucleophilic.[][3]

  • Elimination Reactions: The α-bromo position is susceptible to elimination reactions, especially in the presence of a strong, non-nucleophilic base, which could lead to butenoyl amide derivatives.

  • Ring Bromination: Although less common under these conditions, electrophilic bromination of the electron-rich aromatic ring of 3-methoxyaniline is a potential, albeit minor, side reaction if free bromine is present.

Q3: How can I effectively monitor the reaction's progress and identify impurities?

Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting aniline, the product amide, and potential byproducts. The product amide will typically have an Rf value intermediate between the more polar aniline and less polar impurities. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying the masses of unknown impurities, which can then be correlated with the potential side products listed above.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or no yield of the desired amide, with starting aniline recovered.
  • Question: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 3-methoxyaniline. What is the likely cause?

  • Answer & Scientific Rationale: The most probable cause is the protonation of the 3-methoxyaniline by the hydrogen halide (HBr or HCl) generated during the reaction.[][3] The lone pair on the aniline's nitrogen is basic and reacts with the acid byproduct to form an ammonium salt. This salt is no longer nucleophilic and cannot attack the acyl halide, effectively halting the reaction.

  • Troubleshooting Protocol:

    • Incorporate a Base: Add at least one equivalent of a non-nucleophilic base to the reaction mixture before adding the acyl halide. This base will act as an acid scavenger.

    • Choice of Base:

      • Tertiary Amines: Triethylamine (TEA) or pyridine are common choices. They are soluble in most organic solvents.

      • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are effective, inexpensive, and can simplify workup as they are easily removed by an aqueous wash.[]

    • Monitor pH: If your reaction setup allows, you can monitor the pH of an aqueous aliquot to ensure the mixture remains basic.

Problem 2: A significant impurity with a mass of [M+18] relative to the acyl halide is observed.
  • Question: My LC-MS shows a mass peak corresponding to 2-bromobutanoic acid, and my overall yield is poor. Why did this happen?

  • Answer & Scientific Rationale: This is a clear indication of the hydrolysis of your 2-bromobutanoyl halide. Acyl halides are highly electrophilic and react readily with any available nucleophile, including water. The presence of moisture in your solvent, reagents, or glassware will lead to the formation of the corresponding carboxylic acid, which is unreactive toward the aniline under standard acylation conditions.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C) for several hours and allow it to cool in a desiccator before use.

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Problem 3: An impurity with a high molecular weight, corresponding to [M_product + M_acyl - H], is detected.
  • Question: I've identified a significant byproduct that appears to be a di-acylated version of my starting aniline. How can this be prevented?

  • Answer & Scientific Rationale: This is a classic case of di-acylation.[] After the initial N-acylation, the N-H proton of the newly formed amide is weakly acidic. In the presence of a strong base or excess acyl halide, this proton can be removed, generating an amidate anion. This anion is a potent nucleophile and can attack another molecule of the 2-bromobutanoyl halide.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use the acyl halide as the limiting reagent or in a very slight excess (e.g., 1.05 equivalents). Avoid using a large excess.

    • Slow Addition: Add the 2-bromobutanoyl halide dropwise to the solution of 3-methoxyaniline and base, preferably at a reduced temperature (e.g., 0°C). This maintains a low instantaneous concentration of the acyl halide, favoring the reaction with the more nucleophilic aniline over the less abundant amide product.

    • Base Selection: Use a milder base like sodium bicarbonate or pyridine, as stronger bases can more readily deprotonate the amide product.

Reaction Pathways and Side Reactions

The following diagram illustrates the desired synthetic pathway for 2-bromo-N-(3-methoxyphenyl)butanamide and the key competing side reactions discussed.

G cluster_main Primary Reaction Pathway cluster_side1 Side Reaction: Amine Inactivation cluster_side2 Side Reaction: Hydrolysis cluster_side3 Side Reaction: Di-acylation Aniline 3-Methoxyaniline Product 2-bromo-N-(3-methoxyphenyl)butanamide (Desired Product) Aniline->Product 1. Nucleophilic Attack AmmoniumSalt Anilinium Salt (Non-nucleophilic) Aniline->AmmoniumSalt + HBr (No Base) AcylHalide 2-Bromobutanoyl Bromide AcylHalide->Product HydrolysisProduct 2-Bromobutanoic Acid AcylHalide->HydrolysisProduct + H₂O DiacylProduct Di-acylated Product HBr HBr Product->HBr 2. Deprotonation AmideAnion Amide Anion (Intermediate) Product->AmideAnion + Base / -H⁺ Base Base (e.g., TEA, K₂CO₃) Base->HBr Neutralization Water H₂O (Moisture) AmideAnion->DiacylProduct + Acyl Halide

Caption: Desired reaction pathway and major side reactions in the synthesis.

Comparative Summary of Reaction Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Base None1.1 eq. K₂CO₃Neutralizes HBr byproduct, preventing amine protonation and driving the reaction to completion.[]
Solvent Technical Grade AcetoneAnhydrous DichloromethaneMinimizes the presence of water, preventing hydrolysis of the reactive acyl halide.
Atmosphere AirNitrogen (N₂)Prevents atmospheric moisture from entering the reaction, further reducing hydrolysis risk.
Acyl Halide Addition All at onceDropwise at 0°CMaintains a low concentration of the acyl halide, minimizing the rate of di-acylation.
Expected Outcome Low yield, multiple impuritiesHigh yield, cleaner productOptimized conditions address the primary side reactions, leading to a more efficient and selective transformation.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide

Materials:

  • 3-methoxyaniline (1.0 eq)

  • 2-bromobutanoyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Dissolution: Add anhydrous dichloromethane to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the aniline).

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath.

  • Acyl Halide Addition: Dissolve 2-bromobutanoyl bromide (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred aniline suspension over 30-45 minutes, maintaining the internal temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product if the impurities have significantly different solubilities.

Procedure:

  • Solvent Selection: Select a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water). The desired product should be soluble at high temperatures and sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude 2-bromo-N-(3-methoxyphenyl)butanamide in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-Chemistry.org. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure you can adapt and overcome challenges in your own laboratory setting.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering step-by-step solutions and explanations.

Problem 1: Low to No Product Yield

"I've followed the general procedure of reacting 3-methoxyaniline with 2-bromobutyryl bromide, but my yield is disappointingly low. What could be the issue?"

Low yields in this acylation reaction can stem from several factors, primarily related to reagent purity, reaction conditions, and the inherent reactivity of the starting materials.

Causality and Solution:

  • Reagent Quality:

    • 3-Methoxyaniline: This aniline derivative can oxidize over time, indicated by a darkening in color from a pale yellow or colorless liquid to a brown or reddish hue. Oxidized impurities can interfere with the desired N-acylation.

      • Solution: Purify the 3-methoxyaniline by distillation under reduced pressure before use. Store the purified amine under an inert atmosphere (nitrogen or argon) and in a dark, cool place.

    • 2-Bromobutyryl Bromide: Acyl halides are highly sensitive to moisture.[1][2] Hydrolysis of 2-bromobutyryl bromide to 2-bromobutyric acid will not only consume your acylating agent but the resulting hydrobromic acid (HBr) will protonate the 3-methoxyaniline, rendering it non-nucleophilic.[3]

      • Solution: Use freshly opened or distilled 2-bromobutyryl bromide. Handle it under anhydrous conditions, using dry solvents and glassware.

  • Reaction Conditions:

    • Inadequate Acid Scavenging: The reaction of an amine with an acyl halide produces one equivalent of HBr.[] This acid will protonate the starting amine, effectively stopping the reaction.

      • Solution: The addition of a non-nucleophilic base is crucial to neutralize the HBr as it is formed. Common choices include triethylamine (TEA) or pyridine. Use at least one equivalent of the base, and often a slight excess (1.1-1.2 equivalents) is beneficial.

    • Suboptimal Temperature: While the reaction is generally exothermic, running it at too low a temperature can slow the reaction rate, while excessively high temperatures can lead to side reactions and decomposition.

      • Solution: Start the reaction at a low temperature (e.g., 0 °C) by adding the 2-bromobutyryl bromide dropwise to a solution of 3-methoxyaniline and the base. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

  • Experimental Protocol: Optimized N-Acylation

    • To a flame-dried round-bottom flask under an inert atmosphere, add distilled 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM) or diethyl ether.

    • Add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add 2-bromobutyryl bromide (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Problem 2: Presence of Multiple Impurities in the Crude Product

"My crude product shows several spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I minimize them?"

The formation of multiple byproducts is a common issue, often arising from side reactions of the starting materials or the product itself.

Causality and Solution:

  • Diacylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the initially formed amide can be further acylated.

    • Solution: Use a slight excess of the amine or maintain a 1:1 stoichiometry of the amine and acyl halide. Slow, controlled addition of the acyl halide at a low temperature helps to prevent localized high concentrations that can favor diacylation.

  • Ring Bromination: Although less common under these conditions, prolonged reaction times or the presence of certain impurities could potentially lead to electrophilic bromination of the electron-rich aromatic ring of 3-methoxyaniline.

    • Solution: Adhere to the recommended reaction times and monitor the reaction progress. Once the starting material is consumed, proceed with the workup to avoid potential side reactions.

  • Hydrolysis Products: As mentioned, hydrolysis of the acyl bromide is a significant issue. The resulting carboxylic acid can be difficult to separate from the desired amide product.

    • Solution: Rigorous adherence to anhydrous techniques is paramount.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to remove the triethylamine hydrobromide salt and any unreacted amine. Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from impurities.

Problem 3: Difficulty in Product Crystallization/Isolation

"After workup and solvent removal, my product is an oil that is difficult to crystallize. How can I induce crystallization or effectively purify an oily product?"

Many organic compounds, including 2-bromo-N-(3-methoxyphenyl)butanamide, can initially be isolated as oils. Inducing crystallization or using alternative purification methods can yield a solid product.

Causality and Solution:

  • Residual Solvent: Trace amounts of solvent can inhibit crystallization.

    • Solution: Ensure all solvent is removed under high vacuum. Gentle heating can sometimes aid in solvent removal, but be cautious to avoid product decomposition.

  • Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: If column chromatography was not performed, it is highly recommended at this stage to achieve the necessary purity for crystallization.

  • Crystallization Techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can induce crystallization.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexane or petroleum ether) until the solution becomes slightly cloudy. Allow the solution to stand, and crystals may form.[5]

  • Alternative to Crystallization: If the product is persistently an oil, it may be acceptable to proceed to the next step with the purified oil, provided it is of high purity as determined by NMR and other analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-bromo-N-(3-methoxyphenyl)butanamide?

A1: The most common and direct method is the N-acylation of 3-methoxyaniline with 2-bromobutyryl bromide or 2-bromobutyryl chloride.[] This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl halide.

Synthesis_Route cluster_reactants Reactants 3-Methoxyaniline 3-Methoxyaniline Product 2-Bromo-N-(3-methoxyphenyl)butanamide 3-Methoxyaniline->Product 2-Bromobutyryl_Bromide 2-Bromobutyryl_Bromide 2-Bromobutyryl_Bromide->Product Base Base (e.g., TEA, Pyridine) Base->Product Neutralizes HBr

Caption: General synthetic scheme for 2-bromo-N-(3-methoxyphenyl)butanamide.

Q2: Are there alternative acylating agents to 2-bromobutyryl bromide?

A2: Yes, 2-bromobutyric acid can be used in conjunction with a coupling agent. This approach avoids the use of highly reactive and moisture-sensitive acyl halides.

  • Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can activate the carboxylic acid for amide bond formation.

  • Advantages: This method is often milder and can be more tolerant of other functional groups.

  • Disadvantages: Coupling agents can be expensive, and byproducts (like dicyclohexylurea from DCC) need to be removed during purification.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic methods is essential to confirm the structure and purity of 2-bromo-N-(3-methoxyphenyl)butanamide.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy group singlet, the amide N-H proton, and the aliphatic protons of the butanamide chain.
¹³C NMR Confirms the carbon framework.Resonances for all unique carbon atoms, including the carbonyl carbon of the amide.
Mass Spectrometry Determines the molecular weight.A molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observable.
FT-IR Identifies key functional groups.Characteristic stretches for the N-H bond, the C=O of the amide, and C-O of the methoxy group.

Q4: What safety precautions should be taken during this synthesis?

A4: Both 3-methoxyaniline and 2-bromobutyryl bromide are hazardous chemicals.

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[6]

  • 2-Bromobutyryl Bromide: Corrosive and lachrymatory. It reacts violently with water.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Handle 2-bromobutyryl bromide with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

    • Quench any residual acyl halide carefully at the end of the reaction.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910575, 2-Bromo-3-methoxyaniline. Retrieved from [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-N-(3-methoxyphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and structurally similar α-bromo N-aryl amides. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 2-bromo-N-(3-methoxyphenyl)butanamide.

Q1: My crude product is an oil, but I expected a solid. What should I do?

A1: It is not uncommon for crude amide products to initially present as oils, even if the pure compound is a solid.[1] This is often due to the presence of residual solvents or impurities that depress the melting point. Before attempting purification, try to remove all volatile solvents under high vacuum. If it remains an oil, proceed with column chromatography as this technique is suitable for purifying non-crystalline materials.

Q2: What are the most likely impurities in my crude 2-bromo-N-(3-methoxyphenyl)butanamide?

A2: The most common impurities are typically unreacted starting materials (3-methoxyaniline and 2-bromobutanoyl halide/anhydride), byproducts from side reactions, and products of degradation. Key potential impurities include:

  • Unreacted 3-methoxyaniline: A basic impurity that can often be removed with an acidic wash during workup.

  • 2-bromobutanoic acid: Formed from the hydrolysis of the acylating agent. This acidic impurity can be removed with a basic wash.

  • 2-hydroxy-N-(3-methoxyphenyl)butanamide: The product of hydrolysis of the α-bromo group. This can be challenging to separate due to similar polarity.

  • Diacylated aniline: Where two acyl groups have reacted with the aniline nitrogen. This is less common but possible under certain conditions.

Q3: How stable is 2-bromo-N-(3-methoxyphenyl)butanamide? Are there any conditions I should avoid during purification?

A3: α-bromoamides can be sensitive to certain conditions. The primary concern is the potential for hydrolysis of the carbon-bromine bond to form the corresponding α-hydroxy amide.[2][3] This reaction can be accelerated by:

  • Strongly basic conditions: Avoid prolonged exposure to strong bases like sodium hydroxide. Mild bases like sodium bicarbonate are generally safer for workup.

  • Strongly acidic conditions: While generally more stable to acid than base, prolonged heating in strong acid could also lead to degradation.[4][5]

  • Nucleophilic solvents: Protic and nucleophilic solvents like methanol or water can participate in solvolysis reactions, especially at elevated temperatures.

It is recommended to perform purification steps at or below room temperature whenever possible and to use non-nucleophilic solvents.

II. Troubleshooting Purification by Technique

This section provides a detailed, question-and-answer guide to troubleshoot specific issues encountered during common purification techniques.

A. Recrystallization

Recrystallization is often the most efficient method for purifying solid materials.[6]

Q4: I'm having trouble finding a suitable solvent for recrystallization. What do you recommend?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For N-aryl amides, which are moderately polar, a good starting point is to test polar protic solvents or solvent mixtures.[6]

Recommended Solvents to Screen:

Solvent/Mixture Rationale & Comments
Ethanol (EtOH) A versatile and commonly used solvent for amides.[7]
Isopropanol (IPA) Similar to ethanol but may offer different solubility characteristics.
Acetonitrile (MeCN) A polar aprotic solvent that can be effective for recrystallizing amides.[6]
Ethyl Acetate/Hexane A common mixed-solvent system for compounds of intermediate polarity.[7][8]

| Toluene | For less polar impurities, toluene can sometimes yield high-quality crystals. |

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude material (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • If the solid is insoluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good crop of crystals with minimal product left in the mother liquor.

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are some solutions:

  • Lower the cooling temperature: Use a cooling bath with a temperature below the melting point of your compound.

  • Use a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[8][9]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. This creates a rough surface that can initiate crystallization.

  • Seed the solution: Add a tiny crystal of pure product to the cooled solution to induce crystallization.

B. Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid samples, especially when dealing with complex mixtures.[10]

Q6: What stationary and mobile phase should I use for column chromatography?

A6: For a moderately polar compound like 2-bromo-N-(3-methoxyphenyl)butanamide, standard silica gel is the recommended stationary phase. The mobile phase should be a solvent system that provides good separation between your product and impurities on a TLC plate, with a target Rf value for your product of around 0.3-0.4.

Recommended Mobile Phase Systems (starting points):

  • Hexane/Ethyl Acetate mixtures (e.g., starting with 9:1 and gradually increasing the polarity to 7:3 or 1:1).

  • Dichloromethane/Methanol mixtures (for more polar compounds, starting with 99:1 and increasing the methanol content).

Experimental Protocol: Developing a TLC System

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing your chosen solvent system.

  • Visualize the plate to determine the Rf values of the components.

Q7: How do I visualize my compound on a TLC plate? It's not UV-active.

A7: While the methoxyphenyl group should provide some UV activity, if the concentration is low or you need a more sensitive method, a chemical stain is recommended.

TLC Visualization Techniques:

Method Procedure Comments
UV Light (254 nm) Shine a UV lamp on the TLC plate. Aromatic compounds typically appear as dark spots on a fluorescent background.[11]
Iodine Chamber Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown or yellow spots.[11] Alkyl halides may not stain well.[11]
Potassium Permanganate Stain Dip the plate in a solution of KMnO₄ and gently heat. Good for compounds with oxidizable functional groups. Will likely react with the amide.

| p-Anisaldehyde Stain | Dip the plate in the stain and heat. | A general-purpose stain for a wide variety of functional groups. |

For a detailed guide on preparing and using TLC stains, refer to established laboratory resources.[12][13]

Q8: My compound is sticking to the column or streaking. What's happening?

A8: This can be due to several factors:

  • Compound is too polar for the mobile phase: Gradually increase the polarity of your eluent. For amides, adding a small amount of methanol (e.g., 1-5%) to your mobile phase can help improve peak shape.[1]

  • Interaction with acidic silica: The amide functionality can sometimes interact with the acidic silanol groups on the silica gel. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%).

  • Sample overloading: Too much sample loaded onto the column can lead to poor separation. As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1.

C. Purity Assessment

After purification, it is crucial to assess the purity of your 2-bromo-N-(3-methoxyphenyl)butanamide.

Q9: What analytical techniques are best for determining the purity of my final product?

A9: A combination of techniques is often best for a comprehensive purity assessment.

Recommended Analytical Methods:

Technique Information Provided Key Considerations
¹H and ¹³C NMR Structural confirmation and detection of proton- and carbon-containing impurities. Provides detailed structural information. For N-(methoxyphenyl) amides, characteristic signals for the aromatic protons, methoxy group, and the amide N-H should be present.[14][15]
HPLC Quantitative purity assessment and detection of non-volatile impurities. A reverse-phase C18 or C8 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development for brominated organic compounds.[16][17][18]
LC-MS Confirmation of molecular weight and identification of impurities. Provides mass-to-charge ratio information, which is invaluable for identifying unknown peaks in an HPLC chromatogram.

| Melting Point | A sharp melting point range (typically < 2 °C) is indicative of high purity. | A broad or depressed melting point suggests the presence of impurities. |

III. Visualized Workflows and Logic

To aid in your troubleshooting process, the following diagrams illustrate key decision-making workflows.

Purification_Strategy Start Crude Product (2-bromo-N-(3-methoxyphenyl)butanamide) Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Purity_Analysis Assess Purity (NMR, HPLC, etc.) Recrystallize->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Purity < 95% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 95%

Caption: General purification strategy for 2-bromo-N-(3-methoxyphenyl)butanamide.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Oiling No_Crystals No Crystals Form Problem->No_Crystals No Formation Poor_Recovery Poor Recovery Problem->Poor_Recovery Low Yield Solution_Oiling Lower cooling temp. Use mixed solvent system Scratch or seed Oiling_Out->Solution_Oiling Solution_No_Crystals Concentrate solution Change solvent Scratch or seed No_Crystals->Solution_No_Crystals Solution_Poor_Recovery Cool for longer Reduce solvent volume Check mother liquor Poor_Recovery->Solution_Poor_Recovery

Caption: Troubleshooting common issues in recrystallization.

IV. References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • D'yakonov, V. A., et al. (2018). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 24(52), 13792-13808. [Link]

  • Tucker, J. W., et al. (2018). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 9(3), 635-640. [Link]

  • Kite, G. C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Barbe, G., et al. (2016). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 18(15), 3646–3649. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

  • Sharma, A., et al. (2015). Enzyme stability, thermodynamics and secondary structures of α-amylase as probed by the CD spectroscopy. International Journal of Biological Macromolecules, 81, 649-656. [Link]

  • White, A. J. P., et al. (2015). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 137(40), 12836–12839. [Link]

  • Ge, S., & Hartwig, J. F. (2012). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 134(39), 16292–16295. [Link]

  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Kamanna, K. S., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 6(11). [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • GL Sciences. (n.d.). Amide Column. [Link]

  • ResearchGate. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

  • Igarashi, K., et al. (1995). Mechanism of hydrolyses of phenyl alpha-maltosides catalyzed by taka-amylase A. Bioscience, Biotechnology, and Biochemistry, 59(7), 1229-1234. [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Grelle, S., et al. (2023). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (2023). Photomodulation of the ASIC1a acidic pocket destabilizes the open state. [Link]

  • ResearchGate. (1983). Visualizing agents for short-chain fatty acids in TLC. [Link]

  • ResearchGate. (2018). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Silva, M. M. C. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(1), 34-56. [Link]

  • ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine? [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. [Link]

  • YouTube. (2021). Visualizing a TLC plate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). STABILITY OF REBAUDIOSIDE M UNDER ACIDIC CONDITIONS AND ITS DEGRADATION PRODUCTS. [Link]

  • PubMed. (2023). Photomodulation of the ASIC1a acidic pocket destabilizes the open state. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Reed College. (n.d.). recrystallization-2.doc.pdf. [Link]

  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • YouTube. (2018). 4 Recrystallization Methods for Increased Yield. [Link]

Sources

Technical Support Center: Degradation of 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(3-methoxyphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation issues encountered during experimentation. The information herein is synthesized from established chemical principles and data from analogous compounds, providing a robust framework for understanding and mitigating the degradation of this compound.

I. Overview of Chemical Stability

2-bromo-N-(3-methoxyphenyl)butanamide possesses two primary reactive sites susceptible to degradation: the α-bromo amide moiety and the amide bond itself. The electron-withdrawing nature of the bromine atom activates the α-carbon for nucleophilic attack, while the amide bond is susceptible to hydrolysis under both acidic and basic conditions. Understanding these intrinsic chemical properties is crucial for designing stable formulations and interpreting experimental results accurately.

II. Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.

Question 1: I am observing an unexpected peak in my HPLC analysis that grows over time. What could it be?

Possible Cause: This is a classic sign of degradation. The most probable degradation pathways for 2-bromo-N-(3-methoxyphenyl)butanamide in solution are hydrolysis of the amide bond or nucleophilic substitution of the bromine atom.

  • Hydrolysis: The amide bond can be cleaved by water, especially at non-neutral pH and elevated temperatures, to yield 2-bromobutanoic acid and 3-methoxyaniline.[1][2][3]

  • Nucleophilic Substitution: If your solution contains nucleophiles (e.g., buffer components like phosphate or citrate, or even water), the bromine atom can be displaced to form 2-hydroxy-N-(3-methoxyphenyl)butanamide.

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS to determine the mass of the unknown peak. This will help you distinguish between the hydrolysis product and the substitution product.

  • Analyze Your Mobile Phase and Sample Matrix: Identify any potential nucleophiles in your experimental setup.

  • pH and Temperature Control: Ensure your solutions are maintained at a neutral pH and stored at low temperatures (2-8 °C) to minimize both hydrolysis and nucleophilic substitution.

Question 2: My compound seems to be degrading even when stored in a seemingly inert solvent. Why is this happening?

Possible Cause: Degradation can be initiated by factors other than hydrolysis or reaction with solvent impurities. Two often-overlooked factors are light and dissolved oxygen.

  • Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to light, particularly UV radiation.[4] This can initiate radical chain reactions, leading to a complex mixture of degradation products.

  • Oxidation: While less common for this specific structure, oxidative degradation can occur, especially in the presence of trace metal ions which can catalyze the formation of reactive oxygen species.

Troubleshooting Steps:

  • Protect from Light: Always store solutions of 2-bromo-N-(3-methoxyphenyl)butanamide in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Degas Solvents: If you suspect oxidation, degassing your solvents with an inert gas (e.g., nitrogen or argon) before use can help.

  • Use High-Purity Solvents: Ensure you are using high-performance liquid chromatography (HPLC) or LC-MS grade solvents to minimize contaminants that could promote degradation.

Question 3: I am performing a reaction at elevated temperatures and notice significant loss of my starting material. What is the likely cause?

Possible Cause: Thermal degradation is a significant concern for many organic molecules. For 2-bromo-N-(3-methoxyphenyl)butanamide, elevated temperatures can accelerate the rate of several degradation pathways.

  • Accelerated Hydrolysis/Nucleophilic Substitution: As mentioned, higher temperatures will increase the rate of these reactions.

  • Elimination Reaction: Under basic conditions and heat, dehydrohalogenation can occur, leading to the formation of N-(3-methoxyphenyl)but-2-enamide.

  • Decomposition: At very high temperatures, more complex decomposition can occur, potentially involving cleavage of the amide bond and the aromatic ring.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, explore alternative reaction conditions at a lower temperature.

  • Control pH: If your reaction conditions are basic, consider if a less basic alternative could be used to minimize elimination.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) can help prevent oxidative degradation at elevated temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-bromo-N-(3-methoxyphenyl)butanamide?

For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture. Solutions should be freshly prepared whenever possible. If solutions need to be stored, they should be kept at 2-8 °C in amber vials and used within a short period.

Q2: What are the primary degradation products I should monitor in a stability study?

Based on the chemical structure, the primary degradation products to monitor would be:

  • 2-hydroxy-N-(3-methoxyphenyl)butanamide: From hydrolysis of the C-Br bond.

  • 2-bromobutanoic acid and 3-methoxyaniline: From hydrolysis of the amide bond.

  • N-(3-methoxyphenyl)but-2-enamide: From elimination of HBr.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products. Here is a starting point for method development:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the parent and expected degradants have good absorbance (e.g., 254 nm).
Forced Degradation Samples: To validate the method, you will need to generate degradation products through forced degradation studies (e.g., by treating the compound with acid, base, peroxide, heat, and light).[5][6]

Q4: Is 2-bromo-N-(3-methoxyphenyl)butanamide sensitive to pH?

Yes. The amide bond is susceptible to hydrolysis at both low and high pH, with the rate of hydrolysis generally increasing at the extremes of the pH scale. The α-bromo group is also more susceptible to nucleophilic attack under basic conditions. For optimal stability in aqueous solutions, a pH close to neutral (pH 6-7) is recommended.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 2-bromo-N-(3-methoxyphenyl)butanamide.

parent 2-bromo-N-(3-methoxyphenyl)butanamide hydrolysis_amide Hydrolysis (Amide Bond) parent->hydrolysis_amide H₂O, H⁺ or OH⁻ (Heat) hydrolysis_bromide Hydrolysis (C-Br Bond) parent->hydrolysis_bromide H₂O or OH⁻ elimination Elimination parent->elimination Base (Heat) product_amide_acid 2-bromobutanoic acid hydrolysis_amide->product_amide_acid product_amide_amine 3-methoxyaniline hydrolysis_amide->product_amide_amine product_bromide 2-hydroxy-N-(3-methoxyphenyl)butanamide hydrolysis_bromide->product_bromide product_elimination N-(3-methoxyphenyl)but-2-enamide elimination->product_elimination

Caption: Potential Degradation Pathways.

V. Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-bromo-N-(3-methoxyphenyl)butanamide in acetonitrile.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Incubate at 60 °C for 24 hours.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by HPLC-UV/MS to identify degradation products.

Protocol 2: Forced Degradation Study - Photostability

  • Prepare Solutions: Prepare two identical sets of solutions of 2-bromo-N-(3-methoxyphenyl)butanamide (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Exposure: Place one set of solutions in a photostability chamber with a controlled light source (e.g., ICH option 1 or 2). Wrap the second set in aluminum foil to serve as a dark control.

  • Sampling: At predetermined time points (e.g., 0, 6, 12, 24 hours), take aliquots from both the exposed and dark control samples.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the extent of photodegradation.

VI. Conclusion

While specific degradation kinetics for 2-bromo-N-(3-methoxyphenyl)butanamide are not extensively published, a thorough understanding of the reactivity of its functional groups provides a strong basis for troubleshooting and preventing degradation. By carefully controlling experimental parameters such as pH, temperature, and light exposure, researchers can ensure the integrity of their results. This guide serves as a foundational resource for navigating the potential stability challenges associated with this compound.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Fascinating Chemistry of α‐Haloamides. Chemical Reviews, 106(9), 3436-3504. [Link]

  • Tasnim, T., Shafiei, N., & Jurss, J. W. (2024). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry, 89(2), 1165-1174. [Link]

  • Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2018). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 9(44), 8350-8355. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

  • Balaraman, E., Gnanaprakasam, B., Shimon, L. J., & Milstein, D. (2010). Direct hydrogenation of amides to alcohols and amines under mild conditions. Journal of the American Chemical Society, 132(47), 16756-16758. [Link]

  • O'Connor, C. (1970). The hydrolysis of amides. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(1), 1-14. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning. [Link]

  • European Medicines Agency. (2018). Guideline on Stability testing: stability testing of existing active substances and related finished products. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]

  • Sharma, S., & Singh, B. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6354-6358. [Link]

  • Fukuzumi, S., & Ohkubo, K. (2014). Selective debromination and α-hydroxylation of α-bromo ketones using Hantzsch esters as photoreductants. Chemical Science, 5(12), 4696-4704. [Link]

  • Impress, A. (2024). Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Procter, D. J., Spencer, J., & Stephenson, G. R. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(15), 8560-8601. [Link]

  • Save My Exams. (n.d.). Reactions of Amides. [Link]

  • Greenberg, A., Breneman, C. M., & Liebman, J. F. (Eds.). (2003). The amide linkage: structural significance in chemistry, biochemistry, and materials science. John Wiley & Sons. [Link]

Sources

Technical Support Center: 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-bromo-N-(3-methoxyphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this reagent in your experiments. We have structured this center in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Section 1: Material Identification and Properties

To ensure proper handling, it's crucial to be familiar with the fundamental properties of the material. While specific experimental data for this exact molecule is not extensively published, we can infer its characteristics from its structural components: an α-bromo amide and an anilide derivative.

PropertyInferred Value / InformationRationale & Key Considerations
Molecular Formula C₁₁H₁₄BrNO₂N/A
Molecular Weight 272.14 g/mol N/A
Appearance Likely a white to off-white or light yellow solid.Anilide compounds can discolor over time with exposure to air and light[1][2].
Storage Temperature 2-8°C (Refrigerated)Recommended for analogous compounds to minimize degradation[3][4]. Protects against hydrolytic and thermal decomposition.
Key Functional Groups α-Bromo Amide, N-Aryl Amide (Anilide), Methoxy PhenylThe α-bromo amide is a reactive alkylating agent[5][6]. The anilide portion influences stability and reactivity[7].
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, DMF).General property of similar organic molecules[8]. Low solubility expected in water.

Section 2: Frequently Asked Questions (FAQs) - Core Handling & Storage

This section addresses the most common queries regarding the day-to-day management of 2-bromo-N-(3-methoxyphenyl)butanamide.

Q1: What are the absolute critical storage conditions for this reagent to maintain its integrity?

A: The optimal storage conditions are 2-8°C, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light.

  • Causality: This compound has two primary points of vulnerability. First, the α-bromo amide functional group is electrophilic and susceptible to nucleophilic attack by atmospheric moisture, leading to hydrolysis. This reaction releases hydrobromic acid (HBr), which can catalyze further degradation[5][9]. Second, the N-(3-methoxyphenyl) moiety is an anilide derivative. Anilines and their derivatives are known to be sensitive to oxidation by air and light, which can cause the material to darken to a yellow, red, or brown color over time, indicating potential polymerization or the formation of impurities[1][2][7]. Storing it cold, dry, dark, and under inert gas mitigates all of these degradation pathways.

Q2: What level of Personal Protective Equipment (PPE) is necessary when handling this compound?

A: Standard laboratory PPE is mandatory, with an emphasis on preventing all direct contact. This includes:

  • Safety Goggles with Side Shields: Protects against accidental splashes. Structurally related α-bromo ketones are known to be lachrymators (tear-inducing agents) and cause severe eye damage[10][11].

  • Chemical-Resistant Gloves (e.g., Nitrile): The compound is a potential alkylating agent and may be harmful if absorbed through the skin or cause irritation[12][13].

  • Laboratory Coat: To protect from spills.

  • Work in a Certified Chemical Fume Hood: To prevent inhalation of any dust or vapors, which may cause respiratory irritation[10][13].

Q3: I've just received a new bottle. What is the protocol for initial inspection and handling?

A: Upon receipt, perform the following steps:

  • Visual Inspection: Check that the container seal is intact. The material should be a free-flowing solid, consistent with the expected color (white to off-white). Note any discoloration or clumping, as this may indicate moisture contamination or degradation.

  • Inert Atmosphere Blanketing: If the reagent will be used multiple times, it is critical to handle it under an inert atmosphere. After dispensing the required amount, flush the container headspace with dry argon or nitrogen before re-sealing tightly.

Q4: What are the primary chemical incompatibilities I need to be aware of in my reaction setup?

A: Avoid mixing 2-bromo-N-(3-methoxyphenyl)butanamide directly with the following classes of reagents, as they can cause rapid degradation or violent reactions.

Incompatible ClassReaction TypeConsequence
Strong Bases Elimination / HydrolysisCan deprotonate the α-carbon, leading to elimination of HBr, or hydrolyze the amide bond.[10][11]
Strong Oxidizing Agents OxidationCan oxidize the anilide ring system, leading to complex impurities.[10][14]
Strong Nucleophiles (e.g., primary/secondary amines, thiols) Nucleophilic SubstitutionThe compound is an alkylating agent; it will react readily with strong nucleophiles, consuming the reagent.[5][12]
Water / Protic Solvents Hydrolysis (Solvolysis)Slow hydrolysis can occur, degrading the sample over time, especially if heated.[9]

Q5: How sensitive is this compound to typical laboratory light and air during weighing and reaction setup?

A: It is moderately sensitive. While brief exposure for weighing is generally acceptable, prolonged exposure should be avoided. The anilide portion is the primary concern for light and air sensitivity, leading to gradual oxidation and color change[1][2]. The α-bromo amide is more sensitive to moisture.

  • Best Practice: Weigh the compound efficiently and add it to your reaction vessel promptly. If a process requires the solid to be exposed for an extended period, perform the work in a glove box or under a localized inert gas stream.

Section 3: Troubleshooting Guide - Experimental Issues

This section provides a logical framework for diagnosing problems that may be related to the reagent's quality or handling.

Q1: My reaction yield is low or the reaction failed completely. I suspect the reagent. How can I investigate?

A: Reagent degradation is a common cause of reaction failure. Use the following workflow to diagnose the issue.

G A Reaction Failure / Low Yield Observed B Visually Inspect Reagent: - Color Change (Yellow/Brown)? - Clumped/Sticky Solid? A->B C Perform Qualitative Degradation Check (See Protocol 2) B->C Yes D Run a Control Reaction (Use a fresh vial or a simple, trusted substrate) B->D No C->D Negative E Reagent is Likely Degraded. Procure a new batch. C->E Positive for Acid (Degradation) G Issue is with Reagent D->G Control Fails H Issue is with Reaction Conditions D->H Control Succeeds F Reagent is Likely Active. Troubleshoot other reaction parameters: - Solvent purity - Other reagents - Temperature/Time G->E H->F G cluster_degradation Degradation Pathways cluster_compound 2-bromo-N-(3-methoxyphenyl)butanamide H2O Moisture (H₂O) Hydrolysis Hydrolysis (C-Br bond cleavage) H2O->Hydrolysis Base Strong Base Base->Hydrolysis Base-catalyzed Elimination Elimination (HBr loss) Base->Elimination Oxidant Air (O₂) / Light Oxidation Oxidation (Anilide Ring) Oxidant->Oxidation Compound Reagent Core Hydrolysis->Compound Elimination->Compound Oxidation->Compound

Caption: Key degradation pathways for the reagent.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

  • D'Alterio, C., et al. (2022). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. [Link]

  • Stache, E. E., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. [Link]

  • Guérin, M., et al. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. ACS Publications - Organic Letters. [Link]

  • Micro to Nano. (n.d.). Chemical Compatibility Plastic Material Chart. [Link]

  • Cargo Handbook. (n.d.). Aniline. [Link]

  • National Institutes of Health. (n.d.). Aniline - PubChem. [Link]

  • Fiveable Inc. (n.d.). Alpha-Brominated Amide Definition. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide. [Link]

  • Chemistry LibreTexts. (2022). 6.4D: Individual Tests. [Link]

  • ResearchGate. (2025). Forced degradation and stability assessment of Tenofovir alafenamide. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-bromo-N-(3-methoxyphenyl)butanamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. In this context, 2-bromo-N-(3-methoxyphenyl)butanamide emerges as a compound of interest within the broader class of N-aryl-α-haloalkanamides, a scaffold known to exhibit a range of biological activities. This guide provides a comprehensive comparison of 2-bromo-N-(3-methoxyphenyl)butanamide with its structural analogs, offering insights into their potential therapeutic applications, underpinned by an analysis of their structure-activity relationships (SAR) and detailed experimental protocols.

Introduction to 2-bromo-N-(3-methoxyphenyl)butanamide

2-bromo-N-(3-methoxyphenyl)butanamide is a synthetic compound characterized by a butanamide backbone with a bromine atom at the α-position and an N-aryl substituent, specifically a 3-methoxyphenyl group. The presence of the α-bromo group makes it a reactive electrophile, capable of alkylating nucleophilic residues in biological macromolecules, a mechanism often associated with the activity of α-haloamides. The methoxy-substituted phenyl ring influences the compound's lipophilicity, electronic properties, and potential for specific interactions with biological targets. While extensive public data on the specific biological profile of 2-bromo-N-(3-methoxyphenyl)butanamide is limited, the analysis of its structural components and comparison with related compounds can provide valuable predictions of its potential.

Comparative Analysis with Structurally Similar Compounds

The therapeutic potential of 2-bromo-N-(3-methoxyphenyl)butanamide can be elucidated by comparing it with analogs that feature variations in three key regions: the acyl chain, the N-aryl substituent, and the α-halogen.

Influence of the Acyl Chain and α-Halogen

The length and branching of the acyl chain, along with the nature of the α-halogen, are critical determinants of reactivity and steric hindrance.

  • Chain Length: Shorter acyl chains, as seen in 2-bromo-N-phenylacetamide, have been investigated for their biological activities. For instance, 2-bromo-N-phenylacetamide has demonstrated antifungal activity.[1] Increasing the chain length to a butanamide, as in our target compound, can modulate lipophilicity and potentially alter the binding affinity to target proteins.

  • α-Halogen Substitution: The bromine atom is a good leaving group, rendering the α-carbon susceptible to nucleophilic attack. Replacing bromine with chlorine, as in 2-chloro-N-arylacetamides, can decrease the alkylating reactivity, which may lead to a different pharmacological profile with potentially reduced off-target effects.[2] Conversely, the presence of the bromine atom is often associated with enhanced antimicrobial activity in various chemical scaffolds.[3]

Impact of the N-Aryl Substituent

The nature and position of substituents on the N-aryl ring profoundly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which are pivotal for its biological activity.

  • Methoxy Group Position: The meta-position of the methoxy group in 2-bromo-N-(3-methoxyphenyl)butanamide influences the electron distribution of the aromatic ring. In related N-aryl sulfonamides, the position of methoxy groups has been shown to be crucial for cytotoxic activity against cancer cell lines.[4][5] For example, compounds with 2,5-dimethoxy and 3,4,5-trimethoxy substitution patterns have demonstrated potent tubulin polymerization inhibition.[4]

  • Substitution with Other Functional Groups: The replacement of the methoxy group with other electron-donating or electron-withdrawing groups can significantly alter the biological activity. For instance, in a series of aryl sulfonamides, the introduction of a nitro group, an electron-withdrawing group, resulted in a promising antiproliferative compound against breast cancer cells.[4]

Compound/Analog ClassKey Structural FeaturesReported Biological ActivityReference
2-bromo-N-(3-methoxyphenyl)butanamide Butanamide, α-bromo, m-methoxy Hypothesized: Antimicrobial, Cytotoxic -
2-bromo-N-phenylacetamideAcetamide, α-bromoAntifungal[1]
N-(bromo-phenyl)-hydroxy-benzamidesBrominated N-phenyl ringAntimicrobial, Anti-inflammatory[6]
N-(methoxyphenyl)alkanamidesVaried alkanoic acid chainAnthelmintic, Low cytotoxicity[7]
N-aryl sulfonamides with methoxy/bromo substitutionSulfonamide core, methoxy/bromo on aryl ringsPotent cytotoxicity (tubulin inhibition)[4][5]

Structure-Activity Relationship (SAR) Insights

The collective data from related compounds allows for the formulation of key SAR principles for this class of molecules. Understanding these relationships is crucial for designing new analogs with improved potency and selectivity.[8][9]

A generalized SAR flowchart for N-aryl-α-bromoalkanamides can be visualized as follows:

SAR_Flowchart cluster_0 Core Scaffold: N-Aryl-α-bromoalkanamide cluster_1 Acyl Chain Modification cluster_2 α-Halogen Variation cluster_3 N-Aryl Ring Substitution cluster_4 Predicted Biological Outcome Core N-Aryl-α-bromoalkanamide Acyl_Chain Alkyl Chain (R) Core->Acyl_Chain Halogen α-Halogen (X) Core->Halogen Aryl_Ring N-Aryl Substituents (Ar) Core->Aryl_Ring Acyl_Length ↑ Length → ↑ Lipophilicity Acyl_Chain->Acyl_Length Acyl_Branch Branching → Steric Hindrance Acyl_Chain->Acyl_Branch Activity Biological Activity (Antimicrobial, Cytotoxic) Acyl_Length->Activity Acyl_Branch->Activity Reactivity I > Br > Cl (Reactivity) Halogen->Reactivity Reactivity->Activity EWG Electron-Withdrawing Groups (e.g., -NO2) → Altered Activity Aryl_Ring->EWG EDG Electron-Donating Groups (e.g., -OCH3) → Altered Activity Aryl_Ring->EDG Position Positional Isomerism → Critical for Potency Aryl_Ring->Position EWG->Activity EDG->Activity Position->Activity Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Aniline 3-Methoxyaniline Reaction Reaction Aniline->Reaction AcylHalide 2-Bromobutanoyl bromide AcylHalide->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Wash Aqueous Wash Dry Drying (e.g., Na2SO4) Wash->Dry Purify Column Chromatography Dry->Purify Product 2-bromo-N-(3-methoxyphenyl)butanamide Purify->Product Workup Workup Reaction->Workup Reaction Mixture Workup->Wash

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 2-bromobutanoyl bromide (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. [2][10] Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37 °C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of the compounds against mammalian cell lines (e.g., cancer cell lines and normal cell lines) can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [11][12] Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

2-bromo-N-(3-methoxyphenyl)butanamide represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is sparse, a comparative analysis of its structural analogs provides a strong rationale for its potential antimicrobial and cytotoxic activities. The structure-activity relationships derived from related N-aryl-α-haloalkanamides highlight the critical roles of the acyl chain, the α-halogen, and the N-aryl substitution pattern in modulating biological activity. The provided experimental protocols offer a clear roadmap for the synthesis and evaluation of 2-bromo-N-(3-methoxyphenyl)butanamide and its analogs, paving the way for further investigations into their therapeutic potential. Future studies should focus on the systematic synthesis of a library of analogs to further refine the SAR and identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for preclinical development.

References

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). An efficient copper(I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.
  • Iovu, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(15), 4935.
  • BenchChem. (2025).
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • González-Alvarez, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1275.
  • González-Alvarez, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Semantic Scholar.
  • de Oliveira, V. M., et al. (2023). In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates.
  • GARDP Revive. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog.
  • Drug Design Org. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). A new protocol for the N-arylation of azoles and amines with arylboronic acids using heterogeneous copper (I) oxide. Synthesis, 2008(05), 795-799.
  • Iwasa, K., et al. (1999).
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Wolfe, J. P., & Rossi, M. A. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 6(11), 1741–1744.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Khan, I., et al. (2018). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society, 83(10), 1145-1155.
  • BenchChem. (2025).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • de Oliveira, A. P., et al. (2020). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 64(12), e01340-20.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Yulianti, E., et al. (2018).
  • CLYTE Technologies. (2025).
  • Cheméo. (n.d.). Chemical Properties of Butane, 2-bromo-3-methoxy, erythro.
  • Organic Chemistry Portal. (n.d.).
  • de la Cruz, J. N., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(11), 2990.
  • Asiri, A. M., et al. (2024).
  • ATCC. (n.d.).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 2-Bromo-3-phenylbutanamide.

Sources

A Comparative Guide to the Synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-N-(3-methoxyphenyl)butanamide is a substituted amide that serves as a valuable building block in organic synthesis. Its structure, featuring an alpha-bromo amide moiety and a methoxy-substituted aniline, presents functionalities ripe for further chemical elaboration. This makes it a key intermediate in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. The strategic placement of the bromine atom allows for nucleophilic substitution reactions, while the amide linkage provides structural rigidity and specific hydrogen bonding capabilities.

This guide provides an in-depth comparison of the two most prevalent and practical synthetic routes for preparing this target compound, starting from commercially available precursors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each pathway to assist researchers in selecting the optimal method for their specific laboratory context, considering factors such as scale, available reagents, and desired purity.

Route 1: Acylation via 2-Bromobutanoyl Chloride

This classical and highly reliable two-step approach first involves the synthesis of an acyl chloride from the corresponding carboxylic acid, followed by its reaction with the aniline. This method is often favored for its high yields and straightforward execution.

Mechanistic Rationale & Workflow

The overall strategy hinges on converting the relatively unreactive carboxylic acid (2-bromobutanoic acid) into a highly electrophilic acyl chloride. This transformation dramatically accelerates the subsequent acylation of the nucleophilic amine (3-methoxyaniline).

The first step, the synthesis of 2-bromobutanoic acid, is typically achieved via the Hell-Volhard-Zelinsky reaction, which brominates the α-carbon of a carboxylic acid.[1] The subsequent conversion to the acyl chloride is readily accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

The final amidation step is a nucleophilic acyl substitution. The lone pair of the nitrogen atom in 3-methoxyaniline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting aniline.

Route_1_Workflow A Butanoic Acid B 2-Bromobutanoic Acid A->B Br₂, PBr₃ (Hell-Volhard-Zelinsky) C 2-Bromobutanoyl Chloride B->C SOCl₂ or (COCl)₂ E 2-bromo-N-(3-methoxyphenyl)butanamide C->E Pyridine or Et₃N D 3-Methoxyaniline D->E Route_2_Workflow cluster_0 Coupling Reagent (e.g., EDC/DCC) A 2-Bromobutanoic Acid C O-acylisourea (Active Intermediate) A->C + EDC/DCC B 3-Methoxyaniline D 2-bromo-N-(3-methoxyphenyl)butanamide B->D C->D Nucleophilic Attack

Sources

A Comparative Guide to the Purity Analysis of 2-bromo-N-(3-methoxyphenyl)butanamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1] 2-bromo-N-(3-methoxyphenyl)butanamide serves as a crucial building block in the synthesis of more complex molecules, making the rigorous assessment of its purity a critical, non-negotiable step. Impurities introduced at this stage can carry through the synthetic pathway, leading to downstream reaction failures, reduced yields, and the potential formation of toxic by-products in the final drug substance.[1][2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-bromo-N-(3-methoxyphenyl)butanamide. We will explore the causality behind methodological choices, present a robust, field-tested protocol, and compare the performance of HPLC against viable analytical alternatives, supported by experimental data and authoritative references.

The Analyte: Understanding 2-bromo-N-(3-methoxyphenyl)butanamide and Its Impurity Profile

Before developing a purity method, we must first understand the physicochemical properties of the target molecule and the potential impurities that may arise from its synthesis. The structure, featuring a substituted aromatic ring, an amide linkage, and an alkyl bromide, lends itself well to Reversed-Phase HPLC (RP-HPLC) analysis.

The most common synthetic route to this compound is the acylation of 3-methoxyaniline with 2-bromobutanoyl chloride. This pathway informs our understanding of potential process-related impurities:

  • Starting Materials: Unreacted 3-methoxyaniline or 2-bromobutanoyl chloride (which would hydrolyze to 2-bromobutanoic acid).

  • By-products: Di-acylated products or other side-reaction products.

  • Isomeric Impurities: Positional isomers of the methoxy group on the aniline ring if the starting material was not pure.[3]

  • Degradants: Hydrolysis of the amide bond or displacement of the bromide.

An effective analytical method must possess the selectivity to resolve the main component from this diverse array of potential contaminants.

Primary Technique: Reversed-Phase HPLC for Robust Purity Determination

RP-HPLC is the gold standard for the analysis of non-volatile and thermally labile pharmaceutical compounds and intermediates.[2][4] Its high resolving power, sensitivity, and reproducibility make it the ideal choice for quantifying the purity of 2-bromo-N-(3-methoxyphenyl)butanamide.[5]

The Rationale Behind Method Component Selection:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the primary stationary phase. The non-polar C18 chains provide excellent hydrophobic interaction with the aromatic ring and alkyl chain of the analyte, ensuring adequate retention.[6] This retention mechanism is crucial for separating the main peak from more polar (e.g., hydrolyzed starting materials) and potentially less polar (e.g., certain by-products) impurities.

  • Mobile Phase: A binary mobile phase consisting of an aqueous component (Mobile Phase A, often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The primary retention mechanism in RP-HPLC is hydrophobic interaction; adjusting the organic-to-aqueous ratio controls the elution of the analyte and its impurities.[7]

  • Elution Mode: A gradient elution (gradually increasing the percentage of the organic mobile phase) is chosen over an isocratic (constant mobile phase composition) method. This is a strategic choice to ensure that impurities with a wide range of polarities are eluted as sharp, well-defined peaks within a reasonable runtime. Early-eluting, polar impurities are resolved at low organic concentrations, while late-eluting, non-polar impurities are efficiently eluted as the organic concentration increases.

  • Detector: A Photodiode Array (PDA) detector is superior to a standard fixed-wavelength UV detector for impurity profiling. It not only quantifies peaks at a specific wavelength (e.g., the λmax of the analyte) but also provides UV spectra for each peak. This is a self-validating feature; co-eluting peaks or impurities with different chromophores can often be identified by spectral differences, providing an extra layer of confidence in peak purity assessments.

Experimental Protocol: HPLC Purity Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, as mandated by regulatory guidelines like ICH Q2(R2).[8][9]

1. Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (analytical grade).

2. Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent ionization state of acidic/basic analytes, improving peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic eluent for RP-HPLC.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B A shallow gradient ensures resolution of closely eluting impurities, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °C Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.[7]
Injection Volume 10 µL A small volume minimizes potential for peak distortion due to solvent effects.

| Detection | PDA at 254 nm | The aromatic ring provides strong absorbance at this wavelength, offering good sensitivity. Full spectra (200-400 nm) are recorded for peak purity analysis. |

3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of 2-bromo-N-(3-methoxyphenyl)butanamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.[10]

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution five times and verify that the System Suitability Test (SST) criteria are met:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_start Start weigh_sample Weigh Sample & Reference Standard prep_start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve filter Filter Sample (0.45 µm Syringe Filter) dissolve->filter sst System Suitability Test (SST) filter->sst To HPLC inject Inject Sample into HPLC sst->inject separate Chromatographic Separation inject->separate detect PDA Detection & Data Acquisition separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report analysis_end End report->analysis_end

Caption: Logical workflow for HPLC purity analysis of 2-bromo-N-(3-methoxyphenyl)butanamide.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary recommended technique, other methods can provide complementary information or may be suitable under specific circumstances. The choice of an analytical method depends on factors like the nature of expected impurities, required accuracy, and available instrumentation.[4]

ParameterReversed-Phase HPLC Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile components based on partitioning between a gaseous mobile phase and a stationary phase.Quantification based on the direct proportionality between the NMR signal intensity and the number of nuclei.[11]
Analyte Suitability Excellent for non-volatile and thermally labile compounds like the target analyte.Suitable only if the analyte and its impurities are volatile and thermally stable without derivatization. The target amide may degrade at high temperatures.Excellent. Provides structural confirmation and can determine absolute purity without a specific reference standard for the analyte itself.[4]
Impurity Detection Detects a wide range of organic impurities (polar and non-polar).[5]Primarily for volatile impurities and residual solvents.[2] Not suitable for non-volatile by-products or starting materials like 3-methoxyaniline without derivatization.Detects impurities containing NMR-active nuclei (e.g., ¹H). Can quantify impurities if their structures are known and distinct signals are present.
Strengths High resolution, high sensitivity (with UV detector), robust, and widely available.[5] Fully automated for high-throughput analysis.Extremely high sensitivity for volatile compounds, especially when coupled with a Mass Spectrometer (MS).[10]Primary analytical method; does not require a standard of the main component. Non-destructive. Provides structural information.[11]
Limitations Requires a chromophore for UV detection. Response factors can vary between the analyte and impurities, potentially affecting accuracy of area % purity.Not suitable for non-volatile or thermally unstable compounds.[10]Lower sensitivity compared to chromatographic methods. Requires a relatively pure (>90%) sample for accurate results. Can be complex to interpret with overlapping signals.
Verdict for this Analyte Highly Recommended. The optimal balance of resolution, sensitivity, and applicability for routine quality control and impurity profiling.Not Recommended as a primary method. Useful only as a complementary technique for specifically analyzing volatile solvents or impurities.Recommended for reference standard characterization. Excellent for confirming the structure and determining the absolute purity of a reference batch, but less practical for routine QC of multiple samples.

Conclusion

For the comprehensive purity analysis of 2-bromo-N-(3-methoxyphenyl)butanamide, a well-validated, gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrably the most robust, reliable, and appropriate technique. Its ability to separate a wide range of potential process-related impurities with high resolution and sensitivity makes it indispensable for quality control in a drug development setting.[5][12] While alternative methods like Gas Chromatography and Quantitative NMR have their specific applications, they do not offer the same balance of versatility and performance for routine purity testing of this particular intermediate. The provided HPLC protocol, grounded in established chromatographic principles and designed with self-validating checks, offers a trustworthy framework for researchers and scientists to ensure the quality and consistency of this critical synthetic building block.

References

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. [Link]

  • AMSbiopharma. (2022). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Li, W., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 22(10), 1649. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]

  • Al-Qaim, F. F., et al. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. University of Canterbury Research Repository. [Link]

  • Pharmaffiliates. (n.d.). Bosutinib-impurities. Pharmaffiliates. [Link]

  • Google Patents. (2014). CN103512996B - Analysis method for amide compounds.
  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. [Link]

  • ResearchGate. (2022). (PDF) Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. ResearchGate. [Link]

  • Contract Pharma. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Contract Pharma. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Liu, Z., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 7(10), 693. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). SCY1611 – Analytical Chemistry Unit - I. Sathyabama. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Van Wijk, A. M., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(1), 134. [Link]

  • Zhang, Q., et al. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]

  • International Journal of Pharmacy and Technology. (2013). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. [Link]

  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon GmbH. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-N-(2-methoxyphenyl)acetamide. MySkinRecipes. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • Axion Labs. (2022). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • de la Torre, B. G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349–1363. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. For intermediate compounds like 2-bromo-N-(3-methoxyphenyl)butanamide , a potential building block in the synthesis of active pharmaceutical ingredients (APIs), the establishment of robust and reliable analytical methods is not merely a regulatory formality but a cornerstone of quality assurance. This guide provides an in-depth comparison of two primary analytical techniques for the validation of methods to quantify and assess the purity of 2-bromo-N-(3-methoxyphenyl)butanamide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity from early-stage development through to quality control of the final product.[1][2][3] The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), which outlines the validation of analytical procedures.[4][5][6]

The Analyte: 2-bromo-N-(3-methoxyphenyl)butanamide

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the analyte.

Caption: Chemical structure of 2-bromo-N-(3-methoxyphenyl)butanamide.

Key features influencing the choice of analytical method include its polarity, volatility, and thermal stability. The presence of a bromine atom makes it amenable to specific detectors in both HPLC and GC. The amide and ether functionalities, along with the aromatic ring, contribute to its polarity and provide chromophores for UV detection in HPLC.

The Validation Workflow: A Self-Validating System

A robust analytical method validation process is a self-validating system, designed to provide a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. The workflow, as outlined by ICH guidelines, encompasses a series of validation characteristics that must be evaluated.[4][5][6][7]

cluster_workflow Analytical Method Validation Workflow Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability

Caption: A typical workflow for analytical method validation.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is a critical decision in method development. Both techniques are powerful for the analysis of organic molecules, but they operate on different principles of separation and detection.[8][9][10]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10]
Analyte Suitability Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Detection Commonly UV-Vis, but also PDA, Fluorescence, and Mass Spectrometry (LC-MS).Mass Spectrometry provides high selectivity and structural information.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Strengths Versatile for a wide range of compounds, non-destructive.High separation efficiency, high sensitivity, and definitive identification with MS.[11][12]
Limitations Lower resolution compared to capillary GC, potential for peak co-elution.Not suitable for non-volatile or thermally unstable compounds.

For 2-bromo-N-(3-methoxyphenyl)butanamide, both techniques are potentially viable. HPLC is a strong candidate due to the presence of a UV-absorbing aromatic ring. GC-MS could also be employed, assuming the compound is sufficiently volatile and thermally stable to be vaporized without degradation. A preliminary assessment of thermal stability would be a prerequisite for GC-MS method development.

In-Depth Guide to HPLC Method Validation

A stability-indicating HPLC method is essential for accurately quantifying the analyte and its degradation products.[2][13]

Experimental Protocol: A Representative HPLC-UV Method

This protocol is a starting point and should be optimized during method development.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Data acquisition and processing software (e.g., OpenLab CDS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 2-bromo-N-(3-methoxyphenyl)butanamide reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the linear range of the method.

Validation Parameters and Acceptance Criteria

The validation of the HPLC method must adhere to ICH guidelines.[2][7][14]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[7]Peak purity of the analyte should be demonstrated using a photodiode array (PDA) detector. No interference from placebo or degradation products at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between concentration and response.[7]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[15]
Accuracy The closeness of the test results to the true value.[7]For assay: 98.0% - 102.0% recovery. For impurities: Varies with concentration (e.g., 80-120%).[15][16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.
Solution Stability To ensure the standard and sample solutions are stable for the duration of the analysis.[14]≤2% change in response relative to freshly prepared standards over a defined period (e.g., 24 hours).[14]
Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation, or stress testing, is a critical component of validation that demonstrates the method's specificity for the analyte in the presence of its degradation products.[17][18][19][20][21]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

The goal is to achieve 5-20% degradation of the active substance.[17] The resulting chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

In-Depth Guide to GC-MS Method Validation

GC-MS is a powerful alternative, particularly for impurity profiling, due to its high separation efficiency and the definitive identification capabilities of mass spectrometry.[9][11][12][22][23]

Experimental Protocol: A Representative GC-MS Method

This protocol assumes the analyte is thermally stable and volatile.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[24]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation Parameters and Acceptance Criteria

The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations for the mass spectrometric detector.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can differentiate the analyte from other components.Unique retention time and mass spectrum for the analyte. No interfering peaks at the selected m/z values in SIM mode.
Linearity To demonstrate a linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.
Range The concentration range over which the method is accurate, precise, and linear.Defined based on the intended application (assay or impurity testing).
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% - 102.0% for assay.
Precision The variability of the measurements.Repeatability (intra-day): RSD ≤ 5.0%. Intermediate Precision (inter-day): RSD ≤ 10.0%.
LOD & LOQ The lowest detectable and quantifiable concentrations.Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method's resilience to small variations in parameters.No significant impact on results with minor changes in oven temperature ramp rate, carrier gas flow rate, or inlet temperature.

Conclusion: Selecting the Optimal Method

The choice between HPLC and GC-MS for the validation of an analytical method for 2-bromo-N-(3-methoxyphenyl)butanamide depends on a comprehensive evaluation of the analyte's properties and the specific requirements of the analysis.

  • HPLC-UV is often the method of choice for routine quality control due to its versatility, robustness, and ease of use for non-volatile compounds. It is particularly well-suited for assay and purity determinations where the impurities are known and have a UV chromophore.

  • GC-MS excels in the identification of unknown impurities and is highly sensitive. If the analyte is thermally stable, GC-MS can provide a higher degree of specificity and is an excellent tool for in-depth impurity profiling and trace analysis.

Ultimately, the selected method must be validated to demonstrate its suitability for its intended purpose, ensuring the generation of reliable and accurate data throughout the drug development lifecycle.[1][2] This guide provides the framework and foundational protocols to embark on this critical aspect of pharmaceutical analysis.

References

  • A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds - Benchchem.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry - MetwareBio.
  • Analytical method validation: A brief review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • hplc method validation for pharmaceuticals: a review - ResearchGate.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.
  • Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR.
  • Gas chromatography mass spectrometry basic principles - Agilent.
  • HPLC Method Development & Validation Procedure - GMP SOP.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 2-bromo-N-(3-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily endeavor. Among these, compounds like 2-bromo-N-(3-methoxyphenyl)butanamide represent a class of intermediates with significant potential. However, their handling necessitates a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with 2-bromo-N-(3-methoxyphenyl)butanamide, ensuring both your safety and the integrity of your research.

Understanding the Hazard Profile: A Logic-Driven Approach

While a comprehensive, peer-reviewed toxicological profile for 2-bromo-N-(3-methoxyphenyl)butanamide may not be readily available, its structure allows us to infer a potential hazard profile based on its constituent functional groups: an α-bromo amide and a methoxy-substituted aromatic ring. This analytical approach is fundamental to proactive laboratory safety.

  • α-Bromo Amides: This functional group is known to be reactive. The presence of bromine on the carbon alpha to the carbonyl group makes it a potential alkylating agent. Such compounds can react with biological nucleophiles, such as DNA and proteins, which is a mechanism for toxicity and mutagenicity. Therefore, skin and eye contact, as well as inhalation or ingestion, must be rigorously avoided.

  • Aromatic Amides: Aromatic amides can have varying toxicological profiles, with some being known irritants or sensitizers. The methoxy group's influence on the overall toxicity is not immediately clear without specific data, but it is prudent to handle the compound as potentially hazardous.

  • Organobromine Compounds: Many organobromine compounds are characterized by their persistence in the environment and potential for bioaccumulation. While this is more of a long-term environmental concern, it underscores the importance of proper handling and disposal to prevent release.

Given these structural alerts, we must operate under the assumption that 2-bromo-N-(3-methoxyphenyl)butanamide is a hazardous substance. The primary routes of potential exposure to be controlled are inhalation of dust or aerosols, dermal contact, and ocular contact.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that considers the specific tasks being performed, the quantities of material being handled, and the potential for exposure. The following sections detail the minimum PPE requirements and provide guidance for escalating protection when necessary.

Dermal Protection: The First Line of Defense

Direct skin contact is a primary route of exposure for many laboratory chemicals. The selection of appropriate gloves is therefore critical.

  • Glove Selection: For handling 2-bromo-N-(3-methoxyphenyl)butanamide, nitrile gloves are the recommended minimum. They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex. For prolonged handling or when working with larger quantities, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material such as neoprene or Viton. Always consult the manufacturer's glove compatibility charts for specific chemical resistance data.

  • Protective Clothing: A standard, long-sleeved laboratory coat is mandatory. For operations with a higher risk of splashes or spills, such as large-scale reactions or purifications, a chemically resistant apron or a disposable coverall should be worn over the lab coat. Ensure that clothing is made of a low-linting material, especially when working in controlled environments.

Ocular Protection: Shielding Against Irreversible Damage

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Standard Operations: For routine handling of small quantities (milligrams to a few grams) of 2-bromo-N-(3-methoxyphenyl)butanamide in a well-ventilated area or a chemical fume hood, safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: When there is a significant risk of splashing, such as during quenching of a reaction, extractions, or when handling larger volumes, chemical splash goggles are required. For maximum protection, especially when there is a risk of both splashes and airborne particles, a face shield worn over chemical splash goggles is the best practice.

Respiratory Protection: Guarding Against Inhalation Hazards

The inhalation of fine powders or aerosols of 2-bromo-N-(3-methoxyphenyl)butanamide could be a significant route of exposure.

  • Engineering Controls as the Primary Barrier: The most effective way to control respiratory hazards is to use engineering controls. All weighing and handling of solid 2-bromo-N-(3-methoxyphenyl)butanamide should be performed in a certified chemical fume hood or a powder containment hood.

  • Respiratory Protection Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is necessary. For fine powders, a NIOSH-approved N95, N99, or N100 particulate respirator may be appropriate. If the compound is volatile or used in a way that generates vapors or mists, an air-purifying respirator (APR) with organic vapor cartridges, or a combination of organic vapor and particulate filters, should be used. A comprehensive respiratory protection program, including fit testing and training, is essential when respirators are required.

The following table summarizes the recommended PPE for different operational scenarios:

Operational Scenario Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and small-scale handling (<1g) in a fume hood Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required with proper engineering controls
Solution preparation and transfers in a fume hood Double pair of nitrile glovesChemical splash gogglesStandard lab coatNot typically required with proper engineering controls
Large-scale synthesis or purification (>10g) Neoprene or Viton gloves (or double nitrile)Face shield over chemical splash gogglesChemically resistant apron over lab coatAssess need based on potential for aerosolization; APR with organic vapor/particulate cartridges may be necessary
Spill clean-up Heavy-duty chemical resistant gloves (e.g., Butyl rubber)Face shield over chemical splash gogglesDisposable coverallsAir-purifying respirator with appropriate cartridges

Procedural Workflow for PPE Usage

A systematic approach to the use of PPE is crucial for its effectiveness. The following diagram outlines the logical flow for donning, using, and doffing PPE when handling 2-bromo-N-(3-methoxyphenyl)butanamide.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing Sequence (Contamination Avoidance) prep_node 1. Assess Risk: Evaluate the specific task, quantity, and potential for exposure. select_ppe 2. Select Appropriate PPE: Use the summary table and chemical compatibility data. prep_node->select_ppe inspect_ppe 3. Inspect PPE for Damage: Check for tears, cracks, or defects. select_ppe->inspect_ppe don_clothing 4. Don Protective Clothing: Lab coat, apron, or coveralls. inspect_ppe->don_clothing don_respirator 5. Don Respirator (if required): Perform a user seal check. don_clothing->don_respirator don_eyewear 6. Don Eye/Face Protection: Safety glasses, goggles, or face shield. don_respirator->don_eyewear don_gloves 7. Don Gloves: Ensure cuffs are over lab coat sleeves. don_eyewear->don_gloves handle_chemical 8. Handle Chemical: Follow safe handling procedures in a designated area. don_gloves->handle_chemical doff_gloves 9. Doff Gloves: Use proper technique to avoid contaminating hands. handle_chemical->doff_gloves doff_eyewear 10. Doff Eye/Face Protection: Handle by the sides. doff_gloves->doff_eyewear doff_clothing 11. Doff Protective Clothing: Fold inward to contain contamination. doff_eyewear->doff_clothing doff_respirator 12. Doff Respirator (if used): Clean and store properly. doff_clothing->doff_respirator wash_hands 13. Wash Hands Thoroughly: Use soap and water. doff_respirator->wash_hands

Caption: A stepwise workflow for the selection, donning, use, and doffing of PPE.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

The proper disposal of contaminated PPE and chemical waste is as important as its correct use.

  • Solid Waste: All solid waste contaminated with 2-bromo-N-(3-methoxyphenyl)butanamide, including used gloves, disposable lab coats, and contaminated weighing paper, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing 2-bromo-N-(3-methoxyphenyl)butanamide should be collected in a designated halogenated organic waste container. Never dispose of this chemical down the drain.

  • Decontamination: Non-disposable PPE, such as face shields and respirators, should be decontaminated according to your institution's established procedures before being stored for reuse.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and environmental stewardship within your organization. This commitment to best practices is the hallmark of a trustworthy and effective scientific enterprise.

References

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH) . Respirator Trusted-Source Information. [Link]

  • American Chemical Society (ACS) . Chemical Safety. [Link]

  • University of California, Los Angeles (UCLA) Chemistry and Biochemistry . Personal Protective Equipment (PPE). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.